Amn082
Description
Structure
3D Structure
Properties
CAS No. |
83027-13-8 |
|---|---|
Molecular Formula |
C28H28N2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2 |
InChI Key |
DTZDSNQYNPNCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Pictograms |
Irritant; Environmental Hazard |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
AMN082 N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Amn082: A Deep Dive into its CNS Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amn082, or N,N′-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool and potential therapeutic agent that acts as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] This guide elucidates the core mechanism of action of this compound within the central nervous system (CNS), presenting a comprehensive overview of its molecular interactions, downstream signaling cascades, and functional consequences observed in preclinical models. By providing detailed experimental protocols, quantitative data, and visual representations of its activity, this document serves as a technical resource for professionals engaged in neuroscience research and the development of novel CNS therapies.
Core Mechanism: Allosteric Modulation of mGluR7
This compound exerts its effects by binding to an allosteric site located within the transmembrane heptahelical domain of the mGluR7 receptor.[2][3] This is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. As a positive allosteric modulator, this compound enhances the receptor's response to glutamate.[1] However, a key characteristic of this compound is its ability to act as a direct agonist at the allosteric site, initiating receptor signaling even in the absence of an orthosteric agonist.[2] This dual action provides a powerful and nuanced way to modulate mGluR7 activity.
The mGluR7 receptor is a member of the Group III metabotropic glutamate receptors and is coupled to the inhibitory G-protein (Gi). Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary action triggers a cascade of downstream signaling events that ultimately modulate neuronal excitability and protein synthesis.
Key Signaling Pathways
The activation of mGluR7 by this compound initiates a signaling cascade that significantly impacts two major intracellular pathways: the ERK1/2 pathway and the eIF4E-mediated protein synthesis pathway.
Regulation of the ERK1/2 Pathway
This compound-mediated activation of mGluR7 leads to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibitory effect on a key signaling node has profound implications for cellular processes such as gene expression, synaptic plasticity, and cell survival.
Inhibition of Protein Synthesis via eIF4E
A critical consequence of this compound's action is the repression of protein synthesis. This is achieved through the inhibition of ERK1/2 phosphorylation, which in turn leads to reduced phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). The dephosphorylation of eIF4E diminishes its binding to eIF4G, a crucial step in the initiation of cap-dependent translation. This mechanism has been shown to be independent of the Fragile X Messenger Ribonucleoprotein (FMRP), indicating a broad applicability in conditions with dysregulated protein synthesis.
Figure 1: this compound signaling cascade leading to reduced protein synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | EC50 Value | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7 | Forskolin-stimulated cAMP assay | 64-290 nM | |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | [³⁵S]GTPγS binding assay | 64-290 nM |
Table 2: In Vivo Effects of this compound in a Fragile X Syndrome Mouse Model (Fmr1 KO)
| Effect | Dosage | Outcome | Reference |
| Reduction in Protein Synthesis | 1 mg/kg (IP) | Significant decrease in hippocampal protein synthesis | |
| Reduction of Neuronal Excitability | Not specified | Reduced neuronal firing | |
| Amelioration of Audiogenic Seizures | Not specified | Reduced susceptibility to seizures | |
| Alleviation of Repetitive Behavior | Not specified | Decrease in repetitive behaviors | |
| Improvement in Learning and Memory | Not specified | Enhanced performance in memory tasks |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous receptor expression.
-
Transfection: Cells are stably transfected with plasmids encoding the human mGluR7b receptor using standard lipofection or electroporation techniques. Selection of stable clones is typically achieved using an appropriate antibiotic resistance marker.
cAMP Accumulation Assay
-
Cell Plating: Transfected CHO-mGluR7b cells are seeded in 96-well plates and grown to confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Membranes are prepared from transfected CHO-mGluR7b cells by homogenization and centrifugation.
-
Assay Buffer: Membranes are resuspended in an assay buffer containing GDP.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated, and a concentration-response curve is generated to determine the EC50 for GTPγS binding stimulation.
In Vivo Protein Synthesis Assay (SUnSET method)
-
Animal Model: Wild-type and Fmr1 knockout (KO) mice are used.
-
Drug Administration: Mice are intraperitoneally (IP) injected with this compound (e.g., 1 mg/kg) or vehicle.
-
Puromycin Injection: After a defined period (e.g., 1 hour), mice are injected with puromycin (a protein synthesis inhibitor that incorporates into nascent polypeptide chains).
-
Tissue Collection: Hippocampal tissue is rapidly dissected and homogenized.
-
Western Blotting: Protein extracts are subjected to SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides.
-
Quantification: The intensity of the puromycin signal is quantified and normalized to a loading control (e.g., actin) to assess the rate of protein synthesis.
Figure 2: Experimental workflow for in vivo protein synthesis measurement.
Functional Consequences in the CNS
The molecular actions of this compound translate into significant functional effects at the systems level.
-
Modulation of Neurotransmission: In the nucleus accumbens, this compound has been shown to decrease extracellular GABA levels and increase extracellular glutamate. In the basolateral amygdala, it inhibits afferent glutamatergic transmission, particularly at high frequencies. These effects highlight the role of mGluR7 in regulating the balance of excitation and inhibition in key brain circuits.
-
Therapeutic Potential in CNS Disorders:
-
Fragile X Syndrome (FXS): By correcting aberrant protein synthesis, this compound has demonstrated the ability to rescue multiple pathological phenotypes in a mouse model of FXS, including neuronal hyperexcitability, audiogenic seizures, repetitive behaviors, and cognitive deficits.
-
Stress and Anxiety: this compound elevates plasma levels of the stress hormones corticosterone and corticotropin in an mGluR7-dependent manner, suggesting a role for this receptor in the neuroendocrine stress response. Its modulatory effects in the amygdala also point to its potential as an anxiolytic agent.
-
Depression: Activation of mGluR7 by this compound has been shown to elicit antidepressant-like effects in mice.
-
Conclusion
This compound is a selective mGluR7 positive allosteric modulator that activates the receptor to inhibit downstream signaling pathways, notably the ERK1/2 and eIF4E pathways, leading to a reduction in protein synthesis. This mechanism of action has shown considerable promise in preclinical models of CNS disorders characterized by neuronal hyperexcitability and dysregulated protein synthesis, such as Fragile X syndrome. The detailed data and protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of targeting mGluR7 and for the development of next-generation allosteric modulators for neurological and psychiatric conditions.
References
Amn082: A Technical Guide to its Pharmacology and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amn082, with the chemical name N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool compound. It is the first selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1] This technical guide provides a comprehensive overview of the pharmacology and selectivity profile of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details its mechanism of action, potency, and selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. mGluR7, a member of the Group III mGluRs, is predominantly located on presynaptic terminals and is involved in the fine-tuning of neurotransmitter release. The development of selective pharmacological probes for individual mGluR subtypes has been a significant challenge. This compound emerged as the first selective agonist for mGluR7, acting through an allosteric binding site within the transmembrane domain of the receptor.[2] This unique mechanism of action has made this compound an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR7.
Pharmacology of this compound
Mechanism of Action
This compound functions as a positive allosteric modulator and agonist of mGluR7. Unlike orthosteric agonists that bind to the same site as the endogenous ligand glutamate, this compound binds to a distinct allosteric site within the seven-transmembrane (heptahelical) domain of the receptor.[2] This binding event induces a conformational change in the receptor, leading to its activation and subsequent intracellular signaling. A key characteristic of this compound is its ability to directly activate mGluR7 in the absence of glutamate, demonstrating full agonist activity.[2]
mGluR7 is coupled to the Gi/o family of inhibitory G proteins. Upon activation by this compound, the G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence ion channel function and neurotransmitter release.
Potency and Efficacy
The potency of this compound at the human mGluR7 has been determined through various in vitro functional assays. The half-maximal effective concentration (EC50) values demonstrate its high potency in activating the receptor.
Table 1: In Vitro Potency of this compound at mGluR7
| Assay Type | Cell Line | Parameter Measured | EC50 (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | Inhibition of forskolin-stimulated cAMP | 64 ± 32 | |
| GTPγS Binding | Membranes from CHO cells expressing mGluR7 | Stimulation of GTPγS binding | 64 - 290 |
Selectivity Profile
A crucial aspect of a pharmacological tool is its selectivity for its intended target over other related and unrelated proteins. This compound has been profiled against other mGluR subtypes, ionotropic glutamate receptors, and a panel of other CNS targets.
Selectivity against other mGluR Subtypes and Ionotropic Glutamate Receptors
This compound exhibits a high degree of selectivity for mGluR7 over other mGluR subtypes. In functional assays, this compound (up to 10 µM) did not show any significant agonist or antagonist activity at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, or mGluR8. Similarly, no activity was observed at the ionotropic glutamate receptors NMDA (NR1a/2A, NR1a/2B) and AMPA (GluR3i) at concentrations up to 10 µM.
Table 2: Selectivity of this compound against other Glutamate Receptors
| Receptor Subtype | Assay Type | This compound Concentration | Observed Activity | Reference |
| mGluR1, mGluR5 | Inositol Phosphate Accumulation | ≤ 10 µM | No significant effect | |
| mGluR2, mGluR3, mGluR4, mGluR6, mGluR8 | GTPγS Binding | ≤ 10 µM | No significant effect | |
| NMDA (NR1a/2A, NR1a/2B) | Calcium Influx | ≤ 10 µM | No significant effect | |
| AMPA (GluR3i) | Calcium Influx | ≤ 10 µM | No significant effect |
Off-Target Binding Profile
While highly selective within the glutamate receptor family, further studies have revealed that this compound and its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), can interact with monoamine transporters. This is an important consideration for in vivo studies, as these off-target activities may contribute to the observed physiological effects.
Table 3: Off-Target Binding Affinities of this compound and its Metabolite
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| This compound | Norepinephrine Transporter (NET) | 1385 | |
| Serotonin Transporter (SERT) | >10,000 | ||
| Dopamine Transporter (DAT) | >10,000 | ||
| Met-1 (Metabolite) | Serotonin Transporter (SERT) | 323 | |
| Dopamine Transporter (DAT) | 3020 | ||
| Norepinephrine Transporter (NET) | 3410 |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger, in cells expressing the target receptor. For Gi-coupled receptors like mGluR7, the assay is typically performed in the presence of forskolin, an activator of adenylyl cyclase.
Objective: To determine the potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation in CHO cells stably expressing human mGluR7.
Materials:
-
CHO cells stably expressing human mGluR7
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Plating: Seed the mGluR7-expressing CHO cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the serially diluted this compound to the respective wells. c. Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating [35S]GTPγS binding to membranes from cells expressing mGluR7.
Materials:
-
Membranes prepared from cells stably expressing mGluR7
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
[35S]GTPγS (radiolabeled)
-
GDP
-
This compound
-
Glass fiber filter mats
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from mGluR7-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. this compound at various concentrations c. Cell membranes (5-20 µg of protein per well) d. GDP (e.g., 10 µM)
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Radioligand Displacement Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target.
Objective: To determine the binding affinity of this compound and its metabolite at the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes expressing the respective monoamine transporter (SERT, NET, or DAT)
-
Radioligand specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN35,428 for DAT)
-
This compound and its metabolite
-
Assay buffer
-
Non-specific binding control (a high concentration of a known inhibitor for the respective transporter)
-
Glass fiber filter mats
-
Scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. this compound or its metabolite at various concentrations c. Radioligand at a concentration near its Kd value d. Cell membranes (20-50 µg of protein per well)
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of mGluR7 Activation by this compound
Caption: Signaling pathway of mGluR7 activation by the allosteric agonist this compound.
Experimental Workflow for Selectivity Profiling
Caption: General experimental workflow for determining the selectivity profile of a compound like this compound.
Conclusion
This compound is a potent and selective allosteric agonist of mGluR7, which has been instrumental in advancing our understanding of the role of this receptor in the central nervous system. Its unique mechanism of action and favorable in vitro profile make it a valuable research tool. However, the off-target activities of this compound and its primary metabolite at monoamine transporters should be carefully considered when interpreting in vivo data. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed pharmacological data, experimental protocols, and illustrative diagrams to facilitate further investigation into the therapeutic potential of targeting mGluR7.
References
Allosteric Modulation of mGluR7 by AMN082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the pharmacological and functional characteristics of AMN082, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7). It is designed to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Introduction to mGluR7 and this compound
Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system.[1] It plays a crucial role in modulating neurotransmitter release and synaptic plasticity.[1][2] this compound (N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride) was the first selective, orally active, and brain-penetrant allosteric agonist identified for mGluR7.[3][4] It binds to a novel allosteric site within the transmembrane domain of the receptor, directly activating its signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and efficacy data for this compound at the mGluR7 receptor.
Table 1: In Vitro Potency (EC50) of this compound at mGluR7
| Assay Type | Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation Inhibition | Transfected Mammalian Cells | 64 - 290 | |
| GTPγS Binding | Transfected Mammalian Cells | 64 - 290 |
Table 2: In Vitro Efficacy of this compound at mGluR7
| Assay Type | Efficacy Comparison | Reference |
| cAMP Accumulation Inhibition | Comparable to L-AP4, superior to L-glutamate | |
| GTPγS Binding | Comparable to L-AP4, superior to L-glutamate |
Table 3: Selectivity of this compound
| Receptor Family | Activity | Concentration | Reference |
| Other mGluR Subtypes | No appreciable activating or inhibitory effects | ≤10 μM | |
| Selected Ionotropic Glutamate Receptors | No appreciable activating or inhibitory effects | ≤10 μM |
Signaling Pathways Modulated by this compound
Activation of mGluR7 by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. More recently, the downstream effects on the ERK1/2 and eIF4E signaling pathways have been elucidated.
Caption: Signaling pathway of mGluR7 activation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following mGluR7 activation.
Objective: To determine the potency and efficacy of this compound in inhibiting cAMP production.
General Protocol:
-
Cell Culture: Stably transfected mammalian cells (e.g., CHO or HEK293) expressing human or rat mGluR7 are cultured to near confluency.
-
Assay Preparation: Cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Cells are then incubated with varying concentrations of this compound.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.
Caption: Workflow for a cAMP accumulation assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGluR7 receptor.
Objective: To assess the ability of this compound to stimulate G-protein activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Compound Addition: Varying concentrations of this compound are added to the membrane suspension.
-
Incubation: The reaction is incubated to allow for [35S]GTPγS to bind to activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is plotted against the concentration of this compound to determine the EC50 value.
In Vivo Effects and Considerations
This compound is orally active and crosses the blood-brain barrier. Systemic administration of this compound has been shown to modulate neurotransmitter release in the nucleus accumbens, decreasing extracellular GABA and increasing extracellular glutamate. It has also been shown to correct protein synthesis deficits and pathological phenotypes in a mouse model of Fragile X syndrome.
Important Caveat: It is crucial to note that this compound is rapidly metabolized in vivo, with a half-life of less than one minute in rat liver microsomes. Its major metabolite has been shown to have affinity for monoamine transporters, including the serotonin transporter (SERT). Therefore, the in vivo effects of this compound administration may be influenced by the actions of its metabolite, and results should be interpreted with this consideration in mind.
Conclusion
This compound has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR7. Its characterization as a potent and selective allosteric agonist has paved the way for a deeper understanding of mGluR7 signaling and its therapeutic potential in various CNS disorders. However, the metabolic instability of this compound underscores the need for careful interpretation of in vivo data and highlights the ongoing quest for next-generation mGluR7 modulators with improved pharmacokinetic profiles.
References
Probing the Allosteric Nexus: A Technical Guide to the AMN082 Binding Site on the mGluR7 Transmembrane Domain
For Immediate Release
Shanghai, China – November 27, 2025 – This technical guide offers an in-depth exploration of the binding site for the selective metabotropic glutamate receptor 7 (mGluR7) allosteric agonist, AMN082, within the receptor's transmembrane (TM) domain. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural modeling and functional studies, providing a comprehensive overview of the molecular interactions that govern this compound's activity.
Executive Summary
This compound is a potent and selective allosteric agonist of mGluR7, a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Unlike orthosteric ligands that bind to the extracellular Venus flytrap domain, this compound exerts its effects through a distinct site located within the seven-transmembrane (7TM) helical bundle. This guide details the localization of this allosteric pocket, identifies key interacting amino acid residues based on molecular modeling studies, and provides standardized protocols for the experimental techniques used to investigate this interaction. The information presented herein is critical for the rational design of novel mGluR7 modulators with therapeutic potential for a range of neurological and psychiatric disorders.
Localization of the this compound Binding Site to the Transmembrane Domain
Initial investigations into the mechanism of action of this compound unequivocally pointed towards an allosteric binding site. Functional assays demonstrated that this compound does not compete with orthosteric ligands for binding to the glutamate recognition site[1]. The definitive localization of the this compound binding site to the 7TM domain was achieved through the use of chimeric receptors, which involve swapping domains between different but related receptors.
Chimeric Receptor Studies
Chimeric receptors constructed from mGluR7 and the closely related but this compound-insensitive mGluR6 were instrumental in pinpointing the location of the this compound binding site. In these studies, the extracellular N-terminal domain of one receptor is fused to the 7TM domain and C-terminus of the other. The key findings from these experiments are summarized below:
-
A chimera consisting of the mGluR6 N-terminus and the mGluR7 7TM domain (mGluR6/7) was activated by this compound.
-
Conversely, a chimera with the mGluR7 N-terminus and the mGluR6 7TM domain (mGluR7/6) was unresponsive to this compound.
These results conclusively demonstrated that the transmembrane domain of mGluR7 is both necessary and sufficient for the allosteric agonism of this compound[2].
Molecular Determinants of the this compound Binding Pocket
While chimeric receptor studies identified the general location of the binding site, computational molecular modeling has provided insights into the specific amino acid residues that are likely to form the this compound binding pocket within the mGluR7 transmembrane domain.
Key Interacting Residues
Homology modeling of the mGluR7 7TM domain, based on the crystal structures of other Class C GPCRs, has predicted a putative binding pocket for this compound. Molecular docking simulations have identified several key residues that are proposed to directly interact with this compound:
-
Serine 759 (Ser759): This residue is predicted to form a crucial hydrogen bond with the amidogen group of this compound, serving as a key anchor point for the ligand within the binding site[3].
-
Phenylalanine 804 (Phe804): A π-π stacking interaction between the benzene rings of Phe804 and this compound is thought to significantly contribute to the binding affinity[3].
-
Isoleucine 756 (Ile756): This residue is unique to mGluR7 and is suggested to form a strong hydrophobic interaction with this compound. This interaction is hypothesized to be a major determinant of the selectivity of this compound for mGluR7 over other mGluR subtypes[3].
It is important to note that while these molecular modeling studies provide a strong hypothetical framework for the this compound binding site, direct experimental validation through site-directed mutagenesis and subsequent binding or functional assays is currently lacking in the published literature.
Quantitative Data on this compound Activity
The functional potency of this compound at the mGluR7 receptor has been characterized in various in vitro assays. This data provides a quantitative measure of the compound's agonist activity.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC50 | 64 ± 32 | |
| GTPγS Binding | CHO cells expressing mGluR7 | EC50 | 64-290 | |
| Allosteric Agonist Activity | Recombinant cells | EC50 | 260 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Generation of Chimeric mGluR6/7 Receptors
This protocol describes the general procedure for creating chimeric receptors by PCR overlap extension.
-
Template DNA: Plasmids containing the full-length cDNAs for mGluR6 and mGluR7b.
-
Primer Design: Design four primers:
-
Primer A: Forward primer annealing to the start of the mGluR6 N-terminal domain.
-
Primer B: Reverse primer annealing to the desired fusion point in the mGluR6 sequence, with a 5' overhang complementary to the mGluR7 sequence at the fusion point.
-
Primer C: Forward primer annealing to the desired fusion point in the mGluR7 sequence, with a 5' overhang complementary to the mGluR6 sequence at the fusion point.
-
Primer D: Reverse primer annealing to the end of the mGluR7 C-terminal domain.
-
-
First Round of PCR:
-
Perform two separate PCR reactions:
-
Reaction 1: Use Primer A and Primer B with mGluR6 cDNA as the template to amplify the mGluR6 N-terminal fragment.
-
Reaction 2: Use Primer C and Primer D with mGluR7b cDNA as the template to amplify the mGluR7 7TM and C-terminal fragment.
-
-
-
Purification: Purify the PCR products from both reactions using a gel purification kit to remove primers and templates.
-
Second Round of PCR (Overlap Extension):
-
Combine the purified products from both reactions in a new PCR tube.
-
Perform a PCR reaction using Primer A and Primer D. The overlapping complementary sequences of the two fragments will allow them to anneal and serve as a template for the full-length chimeric construct.
-
-
Cloning: Clone the final PCR product into a suitable expression vector and verify the sequence by DNA sequencing.
Site-Directed Mutagenesis
This protocol outlines a standard method for introducing point mutations into the mGluR7 sequence.
-
Template DNA: Plasmid containing the wild-type mGluR7 cDNA.
-
Primer Design: Design two complementary mutagenic primers that contain the desired mutation and anneal to the target site on opposite strands of the plasmid.
-
PCR Amplification:
-
Perform a PCR reaction using a high-fidelity DNA polymerase with the mutagenic primers and the mGluR7 plasmid as a template.
-
The reaction will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically degrade the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmids.
-
-
Transformation: Transform the digested plasmid into competent E. coli for propagation.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) downstream of mGluR7 activation.
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., CHO or HEK293 cells) in appropriate media.
-
Transfect the cells with an expression vector containing either wild-type or mutant mGluR7.
-
-
Assay Preparation:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Wash the cells with a suitable assay buffer.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a cAMP-inducing agent, such as forskolin, in the continued presence of this compound.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of mGluR7 and this compound
Caption: mGluR7 signaling pathway initiated by orthosteric and allosteric agonists.
Experimental Workflow for Identifying the this compound Binding Site
Caption: Logical workflow for the localization and characterization of the this compound binding site.
Relationship Between Mutagenesis and Binding Affinity
Caption: Logical framework for validating the role of specific residues in this compound binding.
References
In Vitro Characterization of AMN082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082, N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool for the study of the metabotropic glutamate receptor 7 (mGluR7). As a selective allosteric agonist, this compound provides a unique mechanism for activating mGluR7, a receptor implicated in a variety of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, potency, selectivity, and downstream signaling effects. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations.
Core Mechanism of Action
This compound functions as a positive allosteric modulator and direct agonist of mGluR7, binding to a site within the transmembrane domain of the receptor, distinct from the orthosteric site where glutamate binds.[2] This allosteric activation leads to the canonical Gi/o-coupled signaling cascade, initiating a range of downstream cellular responses.
Quantitative In Vitro Pharmacology
The in vitro activity of this compound has been quantified through various functional assays, demonstrating its potency and selectivity for mGluR7.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 nM | [2] |
| GTPγS Binding Stimulation | Membranes from CHO mGluR7b cells | EC50 | 260 nM (200; 360) | [2] |
Table 2: Selectivity Profile of this compound
| Receptor/Transporter | Assay Type | Activity | Concentration | Reference |
| mGluR1b, mGluR5a | Phosphoinositol Hydrolysis | No agonist or positive modulatory activity | ≤10 µM | |
| mGluR2, mGluR3, mGluR4, mGluR6, mGluR8a | GTPγS Binding | Little or no stimulating effects | ≤10 µM | |
| NMDAR1a/2A, NMDAR1a/2B, GluR3 (AMPA) | Cytoplasmic Calcium Determination | No agonist or modulatory activity | ≤10 µM | |
| Norepinephrine Transporter (NET) | Radioligand Binding | Appreciable affinity | 1385 nM (Ki) |
Note: While highly selective for mGluR7 over other mGluRs and ionotropic glutamate receptors, this compound and its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), have shown affinity for monoamine transporters, which should be a consideration in experimental design and data interpretation.
Signaling Pathways Modulated by this compound
Activation of mGluR7 by this compound triggers a cascade of intracellular signaling events.
Primary Signaling Pathway
This compound binding to mGluR7 activates the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Downstream Signaling Effects
Recent studies have revealed that this compound can also modulate downstream signaling pathways, including the Extracellular signal-regulated kinases 1/2 (ERK1/2) and the eukaryotic translation initiation factor 4E (eIF4E) pathways. Activation of mGluR7 by this compound has been shown to repress protein synthesis by inhibiting the phosphorylation of both ERK1/2 and eIF4E.
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Amn082: A Technical Guide to its Mechanism and Impact on Neuronal Excitability
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amn082 (N,N′-dibenzhydrylethane-1,2-diamine) is a pioneering pharmacological tool, recognized as the first selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1] As a member of the Group III mGluRs, mGluR7 is a presynaptic G-protein coupled receptor (GPCR) that plays a critical role in modulating neurotransmission throughout the central nervous system (CNS).[1][2] this compound's ability to selectively activate this receptor has provided an unprecedented opportunity to dissect the physiological functions of mGluR7. This document provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on neuronal excitability, detailed experimental protocols for its study, and its potential therapeutic implications. It is designed to serve as a technical guide for professionals engaged in neuroscience research and drug development.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to an allosteric site within the transmembrane heptahelical domain of the mGluR7 receptor.[3] This is distinct from the orthosteric site where endogenous glutamate binds. This allosteric activation initiates intracellular signaling cascades that ultimately modulate neuronal activity.
Primary Signaling Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for mGluR7 involves its coupling to Gi/o proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). This cascade is a key mechanism for presynaptic inhibition, as reduced PKA activity leads to decreased phosphorylation of downstream targets, including voltage-dependent calcium channels (VDCCs). The resulting reduction in calcium influx into the presynaptic terminal inhibits the release of neurotransmitters, most notably glutamate.
Secondary Signaling Pathway: Regulation of Protein Synthesis
Recent studies, particularly in the context of Fragile X Syndrome (FXS), have revealed another pathway influenced by this compound. Activation of mGluR7 by this compound has been shown to repress aberrant protein synthesis by inhibiting the phosphorylation of ERK1/2 (extracellular signal-regulated kinase) and its downstream target, eIF4E (eukaryotic translation initiation factor 4E). This mechanism contributes to the reduction of neuronal hyperexcitability seen in FXS models and is independent of the FMRP protein absent in the disease.
Quantitative Data on Efficacy and Impact
The effects of this compound have been quantified across various in vitro and in vivo models, establishing its potency, selectivity, and functional consequences.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Assay System | Value | Reference |
| EC₅₀ | cAMP Accumulation (mGluR7-expressing cells) | 64 - 290 nM | |
| EC₅₀ | GTPγS Binding (mGluR7-expressing cells) | 64 - 290 nM | |
| Selectivity | Other mGluRs (Groups I, II, III) | >10 µM (no appreciable effect) | |
| Selectivity | Ionotropic Glutamate Receptors | >10 µM (no appreciable effect) |
Table 2: Effects of this compound on Neurotransmission and Neuronal Excitability
| Effect | Model System | Concentration / Dose | Result | Reference |
| Glutamate Release | Rat Cerebrocortical Nerve Terminals | 1 - 30 µM | Inhibition of 4-AP-evoked release | |
| Synaptic Transmission | Rat Basolateral Amygdala (BLA) Slices | 1 - 10 µM | Concentration-dependent inhibition of transmission (at 2 Hz) | |
| GABA Levels | Rat Nucleus Accumbens (in vivo microdialysis) | 10 - 100 µM | Dose-dependent decrease in extracellular GABA | |
| Glutamate Levels | Rat Nucleus Accumbens (in vivo microdialysis) | 10 - 100 µM | Increase in extracellular glutamate | |
| Neuronal Excitability | Fmr1 KO Mice (FXS model) | N/A | Reduction in neuronal excitability and seizure susceptibility | |
| Plasma Corticosterone | C57BL/6 Mice | 6 mg/kg (p.o.) | ~200% increase vs. vehicle (mGluR7-dependent) |
Key Experimental Protocols
The characterization of this compound has relied on a suite of established pharmacological and neurophysiological techniques.
cAMP Accumulation Assay
-
Objective: To measure the functional inhibition of adenylyl cyclase by this compound in a cellular context.
-
Methodology:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human mGluR7b receptor are cultured.
-
Cells are incubated with various concentrations of this compound.
-
Adenylyl cyclase is then stimulated with a known concentration of forskolin.
-
The reaction is stopped, and cells are lysed.
-
The intracellular concentration of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are normalized to the forskolin-only control, and EC₅₀ values are calculated from the resulting concentration-response curve.
-
Presynaptic Glutamate Release Assay
-
Objective: To directly measure the effect of this compound on neurotransmitter release from isolated nerve terminals.
-
Methodology:
-
Synaptosome Preparation: Nerve terminals (synaptosomes) are isolated from rat cerebral cortex tissue by differential centrifugation.
-
Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]glutamate, to load the synaptic vesicles.
-
Stimulation: A depolarizing agent, typically 4-aminopyridine (4-AP), is used to evoke Ca²⁺-dependent glutamate release.
-
Treatment: Synaptosomes are superfused with varying concentrations of this compound prior to and during 4-AP stimulation.
-
Quantification: The amount of released [³H]glutamate in the superfusate is measured using liquid scintillation counting. The effect of this compound is expressed as a percentage of the inhibition of 4-AP-evoked release.
-
In Vivo Microdialysis
-
Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of living animals.
-
Methodology:
-
A microdialysis probe is stereotactically implanted into the target brain region, such as the nucleus accumbens (NAc).
-
Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.
-
This compound is administered systemically (e.g., i.p.) or locally via reverse dialysis through the probe.
-
Dialysate samples are collected at regular intervals before, during, and after drug administration.
-
Neurotransmitter concentrations (e.g., glutamate, GABA) in the samples are quantified using high-performance liquid chromatography (HPLC).
-
Logical Framework: this compound's Net Impact on Neuronal Excitability
The multifaceted actions of this compound converge to produce a net decrease in neuronal network excitability. This is achieved through at least two complementary arms: a direct, rapid reduction in excitatory neurotransmission and a slower, modulatory effect on protein synthesis that can correct underlying hyperexcitability in pathological states.
Conclusion and Future Directions
This compound is a potent and selective mGluR7 allosteric agonist that serves as an indispensable tool for CNS research. Its primary mechanism involves the Gi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in presynaptic glutamate release and a dampening of neuronal excitability. Furthermore, its ability to modulate protein synthesis pathways highlights a novel therapeutic angle for disorders characterized by neuronal hyperexcitability, such as Fragile X Syndrome. While its mixed pro- and anticonvulsant effects in some models may complicate its direct clinical application, the study of this compound continues to yield critical insights into the role of mGluR7 in brain function and disease, paving the way for the development of next-generation modulators with refined therapeutic profiles.
References
A Foundational Guide to Amn082: The Allosteric Agonist of mGluR7 in Neuroscience Research
Introduction
Amn082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is a landmark compound in neuroscience, identified as the first selective agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] Unlike conventional agonists that bind to the orthosteric site where glutamate naturally interacts, this compound functions as an allosteric modulator, binding to a distinct site within the transmembrane domain of the receptor.[1][4] This unique mechanism of action has made this compound an invaluable tool for elucidating the complex roles of mGluR7 in synaptic transmission, neuronal excitability, and behavior. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.
Section 1: Core Pharmacological Profile of this compound
This compound is a potent and selective agonist of mGluR7, demonstrating full agonist activity comparable to the group III mGluR agonist L-AP4. Its allosteric nature means it directly activates the receptor, independent of the glutamate binding site, and its effects are not blocked by competitive orthosteric antagonists.
Mechanism of Action
This compound binds to the heptahelical transmembrane domain of the mGluR7, a characteristic of allosteric modulators for this class of G protein-coupled receptors (GPCRs). This interaction induces a conformational change that activates the receptor's intracellular signaling cascades. Chimeric receptor studies, where domains of mGluR7 were swapped with other mGluRs (like mGluR6), confirmed that the binding site for this compound is located within this transmembrane region. A critical finding is that this compound has little to no effect on the binding affinity or functional potency of orthosteric ligands like glutamate, highlighting its distinct allosteric mechanism.
Data Presentation
The pharmacological characteristics of this compound have been quantified across several key studies. The following tables summarize this essential data.
| Parameter | Assay Type | Cell Line | Value | Reference |
| EC₅₀ | cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | 64 ± 32 nM | |
| EC₅₀ Range | GTPγS Binding / cAMP Inhibition | Transfected mammalian cells | 64 - 290 nM | |
| Efficacy | GTPγS Binding | CHO mGluR7b cell membranes | 167 ± 8% (relative to L-glutamate) | |
| Efficacy | GTPγS Binding | mGluR7a and mGluR7b expressing cells | 70 - 140% (relative to maximal DL-AP₄ effects) |
Table 1: In Vitro Potency and Efficacy of this compound at mGluR7
| Receptor Subtype | Assay Type | Effect of this compound (up to 10 μM) | Reference |
| mGluR1, mGluR5 | Phosphoinositol Hydrolysis | No appreciable activating or inhibitory effects | |
| mGluR2, mGluR3, mGluR4, mGluR6, mGluR8a | GTPγS Binding | No appreciable activating or inhibitory effects | |
| Ionotropic Glutamate Receptors (AMPA, Kainate, NMDA) | Functional Assays | No appreciable activating or inhibitory effects |
Table 2: Selectivity Profile of this compound Across Glutamate Receptors
| Parameter | Species | Value / Finding | Reference |
| Brain Penetration | Rat | 10 mg/kg (p.o.) results in 0.29 μmol/kg in brain tissue | |
| Metabolism (in vitro) | Rat Liver Microsomes | Rapid metabolism (t½ < 1 min) to metabolite Met-1 | |
| This compound Affinity | Norepinephrine Transporter (NET) | 1385 nM | |
| Met-1 Affinity | Serotonin Transporter (SERT) | 323 nM | |
| Met-1 Affinity | Dopamine Transporter (DAT) | 3020 nM | |
| Met-1 Affinity | Norepinephrine Transporter (NET) | 3410 nM |
Table 3: Pharmacokinetics and Metabolite Activity of this compound
A critical consideration for in vivo studies is the rapid metabolism of this compound into Met-1 (N-benzhydrylethane-1,2-diamine), which has significant affinity for monoamine transporters. This suggests that the observed in vivo effects of this compound administration may be a composite of mGluR7 activation and monoaminergic system modulation.
Section 2: Key Signaling Pathways Modulated by this compound
This compound's activation of mGluR7 triggers multiple downstream signaling cascades that are fundamental to the receptor's role in regulating neuronal function.
Canonical Gi/o-Coupled Pathway
As a group III mGluR, mGluR7 is canonically coupled to the inhibitory G-protein, Gi/o. Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a potent reduction of intracellular cyclic AMP (cAMP) levels. This pathway is a primary mechanism by which mGluR7 exerts its inhibitory effects on neurotransmission. Furthermore, the βγ subunits of the activated Gi/o protein can directly modulate ion channels, leading to the inhibition of presynaptic voltage-gated N- and P/Q-type Ca²⁺ channels, which further suppresses neurotransmitter release.
Diagram 1: this compound-mGluR7 Canonical Signaling Pathway.
Modulation of Neurotransmitter Release
In vivo microdialysis studies have revealed that this compound significantly alters the neurochemical environment in specific brain regions. In the nucleus accumbens, systemic or local administration of this compound dose-dependently decreases extracellular GABA levels while increasing extracellular glutamate. This effect is blocked by a group III mGluR antagonist, confirming it is mediated by mGluR7. The leading hypothesis is that this compound acts on presynaptic mGluR7 on GABAergic terminals to reduce GABA release. This reduction in local inhibition (disinhibition) subsequently leads to an increase in the activity of glutamatergic neurons and enhanced glutamate release.
Diagram 2: this compound's Influence on Neurotransmitter Release.
Regulation of Protein Synthesis
More recent foundational work has linked mGluR7 activation by this compound to the regulation of protein synthesis. Studies in the context of Fragile X Syndrome (FXS) show that this compound represses aberrant protein synthesis by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and, subsequently, the eukaryotic translation initiation factor 4E (eIF4E). This novel pathway operates independently of the FMRP protein, which is deficient in FXS, and highlights a broader role for mGluR7 in synaptic plasticity and cellular homeostasis.
Diagram 3: this compound-Mediated Repression of Protein Synthesis.
Section 3: Foundational Experimental Protocols
The characterization of this compound relied on a suite of well-established in vitro and in vivo assays.
Experimental Protocols
-
cAMP Accumulation Assay:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific mGluR subtype (e.g., human mGluR7b) are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of this compound.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, typically with a radioactive label or fluorescence resonance energy transfer (FRET).
-
Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC₅₀ value.
-
-
[³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the mGluR of interest.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Ligand Addition: Varying concentrations of this compound are added to the reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to bound [³⁵S]GTPγS, is measured by liquid scintillation counting. This reflects the level of G-protein activation.
-
-
In Vivo Microdialysis:
-
Surgical Implantation: Male Long-Evans rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens.
-
Recovery: Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels (GABA, glutamate, dopamine).
-
Drug Administration: this compound (or vehicle) is administered systemically (i.p.) or locally through the probe (reverse dialysis).
-
Sample Analysis: The concentration of neurotransmitters in the collected dialysate samples is analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Diagram 4: Foundational Experimental Workflows for this compound.
Section 4: In Vivo Effects and Considerations
This compound is orally active and readily penetrates the blood-brain barrier, making it suitable for in vivo behavioral and physiological studies.
-
Stress Hormone Modulation: Oral administration of this compound has been shown to elevate plasma levels of the stress hormones corticosterone and corticotropin (ACTH). This effect is mGluR7-dependent, as it is absent in mGluR7 knockout mice, providing strong in vivo evidence of target engagement.
-
Behavioral Effects: Foundational studies have demonstrated that this compound exerts antidepressant-like effects in animal models such as the forced swim test. It has also been shown to modulate fear and anxiety, inhibiting the acquisition of Pavlovian fear conditioning.
-
Therapeutic Potential: The ability of this compound to correct aberrant protein synthesis and reduce neuronal hyperexcitability has positioned mGluR7 activation as a potential therapeutic strategy for neurodevelopmental disorders like Fragile X Syndrome. In FXS mouse models, this compound has been shown to ameliorate audiogenic seizures, reduce repetitive behaviors, and improve learning and memory.
This compound was a pioneering pharmacological tool that provided the first selective means to probe the function of the mGluR7 receptor. Foundational studies have firmly established it as a potent, selective allosteric agonist that activates the canonical Gi/o signaling pathway to modulate neurotransmission and, as more recently discovered, protein synthesis. While its utility in vivo is complicated by rapid metabolism to a monoamine transporter-active compound, the body of work surrounding this compound has been crucial. It has not only illuminated the fundamental roles of mGluR7 in stress, mood, and synaptic regulation but has also paved the way for the development of next-generation mGluR7 modulators for therapeutic applications in a range of CNS disorders.
References
Methodological & Application
Amn082 In Vivo Experimental Protocol for Rodents: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amn082, with the chemical name N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7).[1][2] As an orally active and brain-penetrant compound, this compound serves as a valuable pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system.[1][3] This document provides detailed application notes and protocols for the in vivo use of this compound in rodent models, focusing on its effects on stress, anxiety, depression, and learning and memory.
Mechanism of Action
This compound acts as an allosteric agonist at the mGluR7 receptor, binding to a site within the transmembrane domain.[3] This activation of mGluR7, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, this signaling cascade ultimately modulates neurotransmitter release, including glutamate and GABA.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound in rodents.
Table 1: Pharmacokinetic and In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 (cAMP accumulation inhibition) | CHO cells expressing human mGluR7b | 64 ± 32 nM | |
| EC50 (GTPγS binding) | CHO cells expressing mGluR7 | 64-290 nM | |
| Brain Penetration (10 mg/kg, p.o.) | Rat | 0.29 µmol/kg (1 hour post-administration) | |
| Brain Penetration (14 mg/kg, p.o.) | Mouse | 0.62 µmol/kg (1 hour post-administration) |
Table 2: Effective Doses of this compound in Rodent Behavioral and Physiological Assays
| Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Stress-Induced Hormone Release | Mouse | p.o. | 1 - 6 mg/kg | Increased plasma corticosterone and ACTH | |
| Forced Swim Test | Mouse (C57BL/6j, CD1) | i.p. | 6 mg/kg | Reduced immobility time | |
| Tail Suspension Test | Mouse (C57BL/6j, CD1) | i.p. | 6 mg/kg | Reduced immobility time | |
| Haloperidol-Induced Catalepsy | Rat | i.p. | 1 - 3 mg/kg | Decreased catalepsy | |
| Passive Avoidance Task | Mouse | i.p. | 1.25 - 5 mg/kg | Decreased step-through latency (impaired memory) | |
| Elevated Plus Maze | Rat | i.p. | 2.5 - 5 mg/kg | Decreased anxiety-like behavior in withdrawal models | |
| Alcohol Consumption | Rat | i.p. | 10 mg/kg | Decreased ethanol consumption and preference | |
| Cocaine/Morphine Sensitization | Mouse | i.p. | 1.25 - 5.0 mg/kg | Attenuated development and expression of sensitization |
Experimental Protocols
1. Drug Preparation and Administration
-
Preparation: For intraperitoneal (i.p.) administration, this compound can be dissolved in a vehicle such as 0.9% saline or a solution of 0.5% methylcellulose. For oral (p.o.) administration, this compound can be suspended in a suitable vehicle. The solution or suspension should be prepared fresh on the day of the experiment.
-
Administration:
-
Intraperitoneal (i.p.): Injections are typically administered at a volume of 5-10 ml/kg body weight.
-
Oral (p.o.): Oral gavage is used for precise dose delivery, typically at a volume of 5-10 ml/kg body weight.
-
Timing: The timing of administration relative to the behavioral test is crucial and should be consistent across all animals. A common pre-treatment time for i.p. injections is 30 minutes before the test. For oral administration, a pre-treatment time of 60 minutes is often used to allow for absorption.
-
2. Behavioral Assays
a) Forced Swim Test (FST)
This test is used to assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape (e.g., 15 cm).
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal into the water cylinder.
-
The total duration of the test is typically 6 minutes.
-
The last 4 minutes of the session are recorded and scored for immobility time (the time the animal spends floating passively with only minor movements to keep its head above water).
-
-
Data Analysis: A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
b) Tail Suspension Test (TST)
This test is also used to screen for antidepressant-like effects.
-
Apparatus: A commercially available tail suspension apparatus or a custom-made setup where the mouse can be suspended by its tail without being able to touch any surfaces.
-
Procedure:
-
Administer this compound or vehicle.
-
Securely attach the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes.
-
The duration of immobility (hanging passively) is recorded, usually during the final 4 minutes of the test.
-
-
Data Analysis: A reduction in the total time of immobility suggests an antidepressant-like effect.
c) Elevated Plus Maze (EPM)
This assay is used to measure anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor (e.g., 50 cm). The dimensions of the arms can vary, for example, 50 cm long x 10 cm wide for rats.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
The session is recorded, and the time spent in and the number of entries into the open and closed arms are scored.
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms.
d) Passive Avoidance Task
This test assesses learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training Day:
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, inescapable foot shock is delivered.
-
Administer this compound or vehicle before or after the training, depending on whether the effect on acquisition or consolidation is being studied.
-
-
Testing Day (e.g., 24 hours later):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
-
-
Data Analysis: A shorter step-through latency in the this compound-treated group compared to the vehicle group suggests an impairment in learning or memory.
3. Physiological Measurements
a) Stress Hormone Analysis
-
Procedure:
-
Administer this compound or vehicle orally.
-
One hour after administration, collect trunk blood following decapitation.
-
Separate plasma by centrifugation.
-
Measure plasma corticosterone and ACTH levels using commercially available radioimmunoassay (RIA) or ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare hormone levels between the this compound-treated and vehicle-treated groups.
b) In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals before and after systemic or local administration of this compound.
-
Analyze the dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with appropriate detection methods (e.g., fluorescence or mass spectrometry).
-
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare the changes over time between treatment groups.
Visualizations
Caption: mGluR7 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Forced Swim Test.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, this compound, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Amn082 Solutions in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Amn082 is a potent, selective, and orally active allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] It activates the receptor by binding to a novel allosteric site within the transmembrane domain, making it a valuable tool for studying the physiological roles of mGluR7 in stress-related disorders and other neurological conditions.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture assays, ensuring accurate and reproducible results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its efficacy, molecular properties, and solubility in various solvents.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Type | Assay |
| EC₅₀ | 64 - 290 nM | Mammalian cells expressing mGluR7 | Inhibition of cAMP accumulation, GTPγS binding |
| EC₅₀ | 64 nM | CHO cells expressing human mGluR7b | Inhibition of forskolin-induced cAMP accumulation |
Table 2: Physicochemical Properties of this compound Dihydrochloride
| Property | Value |
| Molecular Weight | 465.45 g/mol |
| Formula | C₂₈H₂₈N₂·2HCl |
| Purity | ≥98% or ≥99% (HPLC) |
| Form | Crystalline solid |
| CAS Number | 97075-46-2 |
Table 3: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 46.55 | |
| Water | 2 - 5 | 0.93 | Gentle warming may be required. Aqueous solutions are not recommended for storage for more than one day. |
| Ethanol | 1 |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound dihydrochloride (MW: 465.45 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound dihydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.655 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock solution, if you weighed 4.655 mg, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture Assays
This protocol details the dilution of the 10 mM DMSO stock solution to the final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 µM final concentration from a 10 mM stock, you can first prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration in a 1 mL culture volume, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Mixing and Incubation: Gently mix the contents of the wells after adding the this compound working solution or vehicle control. Incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathways of this compound
This compound, as a positive allosteric modulator of mGluR7, activates downstream signaling pathways that lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This can subsequently modulate other signaling cascades, such as the ERK1/2 and eIF4E pathways, which are involved in protein synthesis.
Caption: this compound activates mGluR7, leading to the inhibition of protein synthesis.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow of preparing this compound solutions for cell culture experiments, from the initial stock solution to the final application in cell culture.
Caption: Workflow for preparing and using this compound solutions in cell culture.
References
Application Notes and Protocols for the Use of Amn082 in Fear Conditioning Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amn082, a selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), in preclinical fear conditioning models. This document details the mechanism of action of this compound, provides established experimental protocols, summarizes key quantitative findings, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Role in Fear Memory
This compound is a valuable pharmacological tool for investigating the role of mGluR7 in the neurocircuitry of fear and anxiety. mGluR7 is a presynaptic G-protein coupled receptor that modulates glutamate release, a key neurotransmitter in the acquisition and expression of fear memories.[1] Activation of mGluR7 by this compound has been shown to have significant effects on fear memory processes, including acquisition, consolidation, and extinction.[2][3][4] Notably, studies have demonstrated that mGluR7 activation can facilitate the extinction of aversive memories and block the acquisition of Pavlovian fear learning, making it a compound of interest for the development of therapeutics for anxiety and trauma-related disorders.[2] The amygdala, a critical brain region for fear processing, is a key site of this compound's action.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR7, meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. mGluR7 is coupled to the inhibitory G-protein, Gi/o. Upon activation by this compound and glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. Research suggests that this compound can repress protein synthesis by reducing the phosphorylation of ERK1/2 and the eukaryotic translation initiation factor 4E (eIF4E). This modulation of protein synthesis in key brain regions like the amygdala is thought to be a crucial mechanism through which this compound influences fear memory consolidation and extinction.
Data Presentation
The following tables summarize the quantitative effects of this compound in various fear conditioning paradigms as reported in the literature.
Table 1: Effect of this compound on Cued and Contextual Fear Conditioning (Freezing Behavior)
| Species | Fear Conditioning Paradigm | This compound Dose (mg/kg, i.p.) | Administration Timing | Effect on Freezing (%) | Reference |
| Mouse | Contextual Fear Conditioning | 1 | 1 hour before testing | Increased freezing in Fmr1 KO mice | |
| Mouse | Cued Fear Extinction | 10 | Before extinction training | Reduced freezing during extinction | |
| Rat | Pavlovian Fear Conditioning | Not specified | Not specified | Blocks acquisition |
Table 2: Effect of this compound on Passive Avoidance Task (Step-Through Latency)
| Species | This compound Dose (mg/kg, i.p.) | Administration Timing | Effect on Step-Through Latency | Reference |
| Mouse | 1.25, 2.5, 5 | Before acquisition, consolidation, or retrieval | 5 mg/kg significantly decreased latency | |
| Mouse | 5 | Before acquisition | Decreased latency (impaired memory) | |
| Mouse | 5 | Before consolidation | Decreased latency (impaired memory) | |
| Mouse | 5 | Before retrieval | Decreased latency (impaired memory) |
Experimental Protocols
Detailed methodologies for key fear conditioning experiments involving this compound are provided below.
Protocol 1: Cued Fear Conditioning and Extinction in Mice
This protocol is adapted from studies investigating the effect of this compound on the extinction of conditioned fear.
Materials:
-
This compound (e.g., 10 mg/kg)
-
Vehicle (e.g., 0.9% saline)
-
Fear conditioning apparatus with a distinct context (Context A) and a novel context (Context B)
-
Auditory cue generator (e.g., 80 dB tone)
-
Shock generator
Procedure:
-
Habituation (Day 1):
-
Place mice individually into the conditioning chamber (Context A) and allow for a 3-minute exploration period.
-
-
Fear Conditioning (Day 1):
-
Following habituation, present the auditory cue (Conditioned Stimulus, CS; e.g., 30-second tone) that co-terminates with a mild footshock (Unconditioned Stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
Return mice to their home cages.
-
-
Drug Administration (Day 2):
-
Administer this compound (10 mg/kg, i.p.) or vehicle 30-60 minutes before the extinction training session.
-
-
Extinction Training (Day 2):
-
Place mice in the novel context (Context B) to minimize context-dependent fear.
-
Present the CS repeatedly (e.g., 20-30 times) without the US.
-
Record freezing behavior throughout the session.
-
-
Extinction Recall (Day 3):
-
Place mice back into Context B and present the CS a few times without the US.
-
Measure freezing behavior to assess the retention of extinction memory.
-
Protocol 2: Passive Avoidance Task in Mice
This protocol is based on studies examining the effect of this compound on different phases of memory in a passive avoidance paradigm.
Materials:
-
This compound (e.g., 1.25, 2.5, 5 mg/kg)
-
Vehicle (e.g., 0.9% saline)
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment connected by a door, with a grid floor in the dark compartment for footshock delivery).
Procedure:
-
Training (Day 1):
-
Place the mouse in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
Immediately after the shock, return the mouse to its home cage.
-
-
Drug Administration:
-
For Acquisition: Administer this compound or vehicle 30-60 minutes before the training session on Day 1.
-
For Consolidation: Administer this compound or vehicle immediately after the training session on Day 1.
-
For Retrieval: Administer this compound or vehicle 30-60 minutes before the retention test on Day 2.
-
-
Retention Test (Day 2):
-
24 hours after training, place the mouse back in the light compartment.
-
Open the door to the dark compartment and measure the step-through latency for up to a maximum time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] mGluR7 facilitates extinction of aversive memories and controls amygdala plasticity | Semantic Scholar [semanticscholar.org]
- 3. mGluR7 facilitates extinction of aversive memories and controls amygdala plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AMN082 Administration in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AMN082, a selective metabotropic glutamate receptor 7 (mGluR7) allosteric agonist, in various rodent models of pain. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to guide researchers in designing and executing studies to evaluate the analgesic potential of this compound.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the mGluR7 receptor in pain modulation. As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate. mGluR7 is a presynaptic receptor that, when activated, typically inhibits the release of glutamate, a key excitatory neurotransmitter in pain pathways. The study of this compound in rodent models of inflammatory, neuropathic, and acute pain has provided crucial insights into the therapeutic potential of targeting mGluR7 for analgesia.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the quantitative data from various studies on the administration of this compound in rodent pain models.
Table 1: this compound Administration in Inflammatory Pain Models
| Pain Model | Animal Species | Route of Administration | This compound Dosage | Observed Effect |
| Carrageenan-induced paw edema | Rat | Intraperitoneal (i.p.) | 1 and 5 mg/kg | Inhibited thermal hyperalgesia when given pre-carrageenan; attenuated thermal hyperalgesia and allodynia when given post-carrageenan.[1] |
| Carrageenan-induced paw edema | Rat | Intrathecal (i.t.) | 5 and 50 nmol | Significantly attenuated thermal hyperalgesia when given post-carrageenan.[1] |
| Paw incision | Rat | Intraperitoneal (i.p.) | 1 and 5 mg/kg | Inhibited thermal hyperalgesia (pre- and post-surgical administration), but not allodynia.[1] |
| Paw incision | Rat | Intrathecal (i.t.) | 5 and 50 nmol | Significantly attenuated thermal hyperalgesia when given post-surgery.[1] |
Table 2: this compound Administration in Neuropathic Pain Models
| Pain Model | Animal Species | Route of Administration | This compound Dosage | Observed Effect |
| Spared Nerve Injury (SNI) | Rat | Microinjection into dorsal striatum | Not specified | Inhibited pain and the activity of ON cells while increasing the activity of OFF cells in the Rostral Ventromedial Medulla (RVM).[2] |
Table 3: this compound Administration in Acute Pain Models
| Pain Model | Animal Species | Route of Administration | This compound Dosage | Observed Effect |
| Hot Plate Test | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Induced hyperalgesia (shorter reaction time). |
| Tail Flick Test | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Induced hyperalgesia (shorter reaction time). |
| Tail-Immersion Test | Mouse | Intraperitoneal (i.p.) | 0.1, 1, or 5 mg/kg | No acute antinociceptive effect alone and did not affect morphine antinociception. However, it inhibited the development of morphine tolerance. |
Signaling Pathway
Caption: mGluR7 signaling pathway in a presynaptic terminal.
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model
Objective: To induce a localized inflammatory response in the rodent hind paw to assess the anti-hyperalgesic and anti-allodynic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in normal saline)
-
Carrageenan (1% w/v in sterile saline)
-
Syringes and needles (27-30 gauge)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Animal Handling and Acclimation: Acclimate rodents to the testing environment and handling for several days before the experiment.
-
Baseline Measurements: Measure baseline paw volume/thickness and baseline withdrawal latencies to thermal and mechanical stimuli.
-
This compound Administration (Pre-emptive): Administer this compound or vehicle via the desired route (e.g., intraperitoneally, 30 minutes before carrageenan injection).
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
This compound Administration (Treatment): For treatment studies, administer this compound or vehicle at a specified time point after carrageenan injection (e.g., 3 hours).
-
Post-Carrageenan Measurements: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), measure paw volume/thickness and assess thermal hyperalgesia and mechanical allodynia.
-
Data Analysis: Compare the changes in paw volume and withdrawal latencies between the this compound-treated and vehicle-treated groups.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To create a model of peripheral neuropathic pain by selectively injuring two of the three terminal branches of the sciatic nerve.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Wound clips or sutures for skin closure
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rodent and shave the lateral surface of the thigh.
-
Sciatic Nerve Exposure: Make an incision in the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture. Distal to the ligation, transect the nerves, removing a small section (2-4 mm) of the distal nerve stump. Take care to leave the sural nerve intact.
-
Wound Closure: Close the muscle layer and skin with sutures or wound clips.
-
Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Behavioral Testing: Allow several days for the development of neuropathic pain behaviors. Assess mechanical allodynia on the lateral side of the paw (the territory of the spared sural nerve) at various time points post-surgery.
-
This compound Administration: Administer this compound or vehicle and assess its effect on mechanical allodynia at specified time points after drug administration.
Experimental Workflow
References
Application Notes and Protocols for Electrophysiology using AMN082 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082 is a selective, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7)[1][2][3]. As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric glutamate-binding site, directly activating receptor signaling[2][3]. mGluR7, a member of the group III mGluRs, is predominantly located on presynaptic terminals in the central nervous system, where it functions as an autoreceptor to inhibit further neurotransmitter release. The activation of mGluR7 is coupled to the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism makes this compound a valuable tool for investigating the role of mGluR7 in modulating synaptic transmission and its potential as a therapeutic target for neurological and psychiatric disorders such as anxiety and depression.
These application notes provide detailed protocols for utilizing this compound in brain slice electrophysiology experiments to study its effects on synaptic transmission.
Data Presentation
The following table summarizes the quantitative effects of this compound on synaptic transmission in brain slices, as reported in the literature.
| Brain Region | Species | Stimulation Frequency | This compound Concentration (µM) | Effect on Synaptic Transmission | Reference |
| Basolateral Amygdala | Rat | 2 Hz | 1 | Inhibition of fEPSP | |
| Basolateral Amygdala | Rat | 2 Hz | 3 | Inhibition of fEPSP | |
| Basolateral Amygdala | Rat | 2 Hz | 10 | Significant inhibition of fEPSP | |
| Basolateral Amygdala | Rat | 0.05 Hz | 10 | No effect on fEPSP | |
| Cerebral Cortex (nerve terminals) | Rat | 4-aminopyridine-evoked | Not specified | Inhibition of glutamate release |
Experimental Protocols
This section provides a detailed methodology for conducting electrophysiology experiments with this compound in acute brain slices.
Brain Slice Preparation
A reliable method for preparing healthy brain slices is crucial for successful electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to enhance neuronal viability.
Solutions:
-
NMDG-HEPES aCSF (for slicing and initial recovery): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. Adjust pH to 7.3–7.4 with hydrochloric acid and osmolality to 300-310 mOsmol/kg. Saturate with 95% O2/5% CO2.
-
Standard Artificial Cerebrospinal Fluid (aCSF) (for recording): 118 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM NaH2PO4, 2.5 mM CaCl2, 11 mM D-glucose, and 25 mM NaHCO3. Saturate with 95% O2/5% CO2 to maintain pH between 7.35 and 7.45.
Procedure:
-
Anesthetize the animal (e.g., male Sprague-Dawley rat, 80-100g) with isoflurane and decapitate.
-
Rapidly remove the brain and cool it in ice-cold, oxygenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome (e.g., Vibroslice, Campden Instruments) and cut coronal slices (e.g., 400 µM thick) in the ice-cold NMDG-HEPES aCSF.
-
Transfer the slices to an initial recovery chamber containing NMDG-HEPES aCSF warmed to 34°C for a brief period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber containing standard aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Electrophysiological Recording
Whole-cell patch-clamp or field potential recordings can be employed to measure the effects of this compound.
Procedure:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min, maintained at 33 ± 1°C.
-
For field potential recordings, place a stimulating electrode in the afferent pathway and a recording electrode in the brain region of interest (e.g., basolateral amygdala).
-
Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering electrical stimuli at desired frequencies (e.g., 0.05 Hz for baseline and 2 Hz for testing this compound's frequency-dependent effects).
-
Establish a stable baseline recording for at least 10-15 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM). Due to poor solubility at higher concentrations in aCSF, prepare stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in aCSF.
-
Record the changes in synaptic responses for a sufficient duration to observe the full effect of the drug.
-
After the drug application, a washout period with standard aCSF can be performed to check for reversibility of the effects.
Mandatory Visualizations
Signaling Pathway of this compound at the mGluR7 Receptor
Caption: Signaling pathway of this compound via the mGluR7 receptor.
Experimental Workflow for Brain Slice Electrophysiologydot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: cAMP Accumulation Assay with Amn082 Treatment
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase and phosphodiesterases. G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to Gi/o proteins inhibit adenylyl cyclase, resulting in decreased cAMP levels. The metabotropic glutamate receptor 7 (mGluR7), a member of the group III metabotropic glutamate receptors, is a Gi/o-coupled GPCR.[1][2]
Amn082 is a selective and potent allosteric agonist of mGluR7.[3][4][5] It binds to a site on the transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site, and induces a conformational change that activates the receptor. This activation of mGluR7 leads to the inhibition of adenylyl cyclase, and consequently, a decrease in the intracellular accumulation of cAMP. Therefore, a cAMP accumulation assay is a robust method to quantify the functional activity of this compound at the mGluR7.
Principle of the Assay
This application note describes the use of a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure changes in intracellular cAMP levels in response to this compound treatment. In this assay format, cells expressing mGluR7 are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. Subsequently, the cells are treated with this compound. The agonistic activity of this compound at the Gi/o-coupled mGluR7 will inhibit forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in intracellular cAMP levels. The amount of cAMP produced is then quantified using a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.
Data Presentation
The following tables summarize the quantitative data for this compound in cAMP accumulation assays from various studies.
Table 1: Potency of this compound in cAMP Accumulation Assays
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| CHO cells stably expressing human mGluR7b | cAMP accumulation assay | EC50 | 64 ± 32 | |
| Transfected mammalian cells expressing mGluR7 | cAMP accumulation assay | EC50 | 64 - 290 | |
| CHO mGluR7b cells | GTPγS binding assay | EC50 | 260 (200; 360) |
Table 2: Selectivity of this compound
| Receptor Subtype | Activity | Concentration Tested (µM) | Reference |
| Other mGluR subtypes (mGluR1b, mGluR2, mGluR3, mGluR4, mGluR5a, mGluR6, mGluR8a) | No appreciable activating or inhibitory effects | ≤ 10 | |
| Selected ionotropic glutamate receptors | No appreciable activating or inhibitory effects | ≤ 10 |
Mandatory Visualization
Caption: mGluR7 signaling pathway upon this compound activation.
References
Application of AMN082 in a Fragile X Syndrome Mouse Model: Restoring Cellular and Behavioral Phenotypes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AMN082, a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), in the Fmr1 knockout (KO) mouse model of Fragile X syndrome (FXS). The provided data and protocols are intended to guide researchers in exploring the therapeutic potential of mGluR7 activation for FXS.
Fragile X syndrome is the most common inherited cause of intellectual disability and autism spectrum disorder.[1][2][3][4][5] It is caused by the silencing of the FMR1 gene, which leads to the absence of the fragile X messenger ribonucleoprotein (FMRP). A primary pathological feature of FXS is excessive protein synthesis in the brain, resulting in various cellular and behavioral abnormalities. This compound has emerged as a promising compound that corrects this aberrant protein synthesis and ameliorates several pathological phenotypes in the FXS mouse model.
Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR7, enhancing its activity. In the context of Fragile X syndrome, the activation of mGluR7 by this compound initiates a signaling cascade that leads to the repression of protein synthesis. This effect is achieved through the inhibition of the ERK1/2 and eIF4E signaling pathways. Notably, this mechanism is independent of FMRP, suggesting its potential therapeutic utility even in the absence of the FMRP protein.
References
- 1. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. [PDF] mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mGluR7 allosteric modulator this compound corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of AMN082 for Intraperitoneal Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal intraperitoneal (i.p.) administration of AMN082 in mice. This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), a target of interest for various neurological and psychiatric disorders. These guidelines are based on a comprehensive review of preclinical studies and are intended to assist in the design and execution of in vivo experiments.
Data Presentation: Summary of Quantitative Data
The following tables summarize the effective dosage ranges of this compound administered via intraperitoneal injection in various mouse models. These dosages have been shown to elicit significant behavioral and physiological effects.
Table 1: Effective Intraperitoneal Dosages of this compound in Mice
| Dosage Range (mg/kg, i.p.) | Mouse Model | Observed Effects | Reference |
| 1.25 - 5.0 | Cocaine- and morphine-induced locomotor sensitization | Attenuation of the development and expression of sensitization.[1][2] | |
| 1.0 | Fragile X syndrome (Fmr1 KO mice) | Reduction of repetitive behavior and improvement in learning and memory.[3][4] | |
| 10.0 | Cocaine- and morphine-induced hyperactivity | Suppression of hyperlocomotor activity.[1] | |
| 0.1, 1, 5 | Morphine antinociception (tail-immersion test) | Inhibition of the development of tolerance to morphine analgesia. | |
| 2.5, 5 | Ethanol- and morphine withdrawal-induced anxiety | Decrease in anxiety-like behavior. | |
| 10.0 | Traumatic Brain Injury (TBI) in rats | Amelioration of TBI insults by reducing nitrosative stress and neuronal apoptosis. |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in Rodents
| Parameter | Value/Observation | Species | Reference |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Mice, Rats | |
| Brain Penetration | Readily crosses the blood-brain barrier. | Rats, Mice | |
| Metabolism | Rapidly metabolized in rat liver microsomes to N-benzhydrylethane-1,2-diamine (Met-1). | Rats | |
| Time to Effect | Typically administered 30-60 minutes prior to behavioral testing. | Mice | |
| Mechanism of Action | Positive allosteric modulator of mGluR7. | - | |
| Signaling Pathway | Inhibits adenylyl cyclase, decreases cAMP, and represses protein synthesis via ERK1/2 and eIF4E pathways. | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound solution for i.p. injection in mice.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final dose and the total injection volume. The final injection volume for mice is typically 10 mL/kg.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally ≤ 5%) to avoid vehicle-induced effects.
-
Dilute the this compound stock solution with sterile 0.9% saline to achieve the desired final concentration.
-
Example Calculation for a 1 mg/kg dose in a 25 g mouse:
-
Total dose = 1 mg/kg * 0.025 kg = 0.025 mg
-
Volume of 10 mg/mL stock needed = 0.025 mg / 10 mg/mL = 0.0025 mL (2.5 µL)
-
Total injection volume = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)
-
Volume of saline needed = 250 µL - 2.5 µL = 247.5 µL
-
Final DMSO concentration = (2.5 µL / 250 µL) * 100% = 1%
-
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% saline as the drug solution.
-
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for i.p. injection in mice.
Materials:
-
Prepared this compound or vehicle solution
-
Appropriately sized sterile syringe and needle (25-27 gauge)
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Ensure the head is held securely to prevent biting. The animal should be tilted slightly head-down.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress or adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in mice.
References
Application Notes and Protocols for Studying Alcohol Consumption in Rats with AMN082
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082 is a selective, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7).[1][2] Growing evidence suggests a crucial role for the glutamatergic system, particularly mGluR7, in modulating alcohol consumption and preference.[3] Studies in rats have demonstrated that systemic administration of this compound can significantly decrease ethanol consumption and preference, highlighting its potential as a pharmacological tool to investigate the neurobiology of alcohol use disorder and as a potential therapeutic agent.[3][4]
These application notes provide detailed protocols for utilizing this compound to study alcohol consumption in rats, focusing on the two-bottle choice and operant self-administration paradigms.
Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR7, binding to a site within the transmembrane domain of the receptor. This activation of mGluR7, a presynaptic receptor, leads to an inhibition of glutamate release. The signaling cascade initiated by this compound involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This modulation of glutamatergic transmission is believed to underlie its effects on alcohol-seeking behavior. Furthermore, this compound has been shown to modulate the phosphorylation of AMPA and NMDA receptor subunits in the hippocampus.
Signaling Pathway of this compound at the Presynaptic Terminal
Caption: this compound signaling pathway at the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on alcohol consumption in rats.
Table 1: Effect of this compound on Ethanol Consumption in a Two-Bottle Choice Paradigm
| Parameter | Vehicle Control | This compound (10 mg/kg, i.p.) | Reference |
| Ethanol Consumption (g/kg/4h) | ~2.5 | ~1.0 (significant decrease) | |
| Ethanol Preference (%) | ~70 | ~30 (significant decrease) | |
| Total Fluid Intake (ml/kg/4h) | No significant difference | No significant difference |
Table 2: this compound Dosage and Administration Details
| Parameter | Value | Reference |
| Effective Dose | 10 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Vehicle | 0.5% Methylcellulose | |
| Pre-treatment Time | 30-60 minutes before behavioral testing |
Experimental Protocols
Protocol 1: Two-Bottle Choice Test for Alcohol Consumption and Preference
This protocol is adapted from the intermittent-access two-bottle choice drinking procedure.
Objective: To assess the effect of this compound on voluntary ethanol consumption and preference in rats.
Materials:
-
Male Wistar rats
-
Standard rat housing cages
-
Two drinking bottles with sipper tubes per cage
-
Ethanol (e.g., 20% v/v solution)
-
Tap water
-
This compound
-
Vehicle (0.5% methylcellulose)
-
Syringes and needles for i.p. injection
-
Scale for weighing rats and fluid bottles
Procedure:
-
Acclimation and Habituation:
-
House rats individually and allow them to acclimate to the facility for at least one week.
-
For one week, provide rats with two bottles of tap water to habituate them to the two-bottle setup.
-
-
Ethanol Access (Intermittent Schedule):
-
On Mondays, Wednesdays, and Fridays, replace one water bottle with a bottle containing an ethanol solution (e.g., 20% v/v). The other bottle should contain tap water.
-
On Tuesdays, Thursdays, Saturdays, and Sundays, provide two bottles of tap water.
-
Continue this schedule for several weeks to establish a stable baseline of ethanol consumption.
-
Measure fluid consumption daily by weighing the bottles. Account for any spillage.
-
-
This compound Administration and Testing:
-
On a designated test day (e.g., a Monday), weigh the rats and prepare the this compound solution in the vehicle.
-
Administer this compound (10 mg/kg) or vehicle via i.p. injection 30-60 minutes before the start of the dark cycle (when rats are most active).
-
Present the rats with one bottle of ethanol solution and one bottle of water.
-
Measure fluid consumption at specific time points (e.g., 1, 2, 4, and 24 hours) after the presentation of the bottles.
-
-
Data Analysis:
-
Calculate ethanol consumption in g/kg of body weight.
-
Calculate ethanol preference as the ratio of ethanol solution consumed to the total fluid consumed.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the this compound-treated group with the vehicle control group.
-
Experimental Workflow for the Two-Bottle Choice Test
Caption: Experimental workflow for the two-bottle choice test.
Protocol 2: Operant Self-Administration of Ethanol
This protocol utilizes a sucrose-fading procedure to train rats to self-administer ethanol.
Objective: To evaluate the effect of this compound on the motivation to self-administer ethanol.
Materials:
-
Male Long-Evans or Wistar rats
-
Operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light
-
Sucrose
-
Ethanol
-
This compound
-
Vehicle (0.5% methylcellulose)
-
Syringes and needles for i.p. injection
Procedure:
-
Acquisition of Lever Pressing (Sucrose Training):
-
Fluid restrict rats for 22 hours prior to the initial training sessions to facilitate learning.
-
Train rats to press a lever for a 10% sucrose solution on a fixed-ratio 1 (FR1) schedule (one press results in one reward).
-
Once lever pressing is established, cease fluid restriction.
-
-
Sucrose Fading to Ethanol:
-
Introduce ethanol into the sucrose solution (e.g., 10% sucrose + 10% ethanol) for 3 days.
-
Gradually decrease the sucrose concentration over subsequent sessions (e.g., 5% sucrose + 10% ethanol, then 2% sucrose + 10% ethanol) until the rats are self-administering only the 10% ethanol solution.
-
Establish a stable baseline of ethanol self-administration. The schedule of reinforcement can be increased to, for example, an FR4 schedule (four presses for one reward).
-
-
This compound Administration and Testing:
-
On a test day, administer this compound (10 mg/kg) or vehicle via i.p. injection 30 minutes prior to the operant session.
-
Place the rat in the operant chamber and allow it to self-administer ethanol for the session duration (e.g., 30 or 60 minutes).
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Calculate the total volume of ethanol solution consumed and convert it to g/kg of body weight.
-
Compare the number of active lever presses and the amount of ethanol consumed between the this compound-treated and vehicle control groups using appropriate statistical methods.
-
Logical Relationship of Sucrose Fading in Operant Conditioning
Caption: Logical progression of the sucrose fading procedure.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGluR7 receptor in alcohol consumption and motivation in rats. The protocols outlined above provide a framework for researchers to utilize this compound in two of the most common preclinical models of alcohol-related behaviors. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of the neurobiological mechanisms underlying alcohol use disorder and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: AMN082 and Serotonin Transporter Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AMN082 on the serotonin transporter (SERT).
Overview of this compound Off-Target Effects
This compound is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7). However, in vivo studies have revealed that its effects may be broader than initially anticipated due to its rapid metabolism. The primary off-target activity of this compound concerning the monoamine system is not from the parent compound itself but from its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1). This metabolite exhibits physiologically relevant binding affinity for the serotonin transporter (SERT), as well as the dopamine (DAT) and norepinephrine (NET) transporters.[1] This interaction with SERT can lead to confounding results in experiments aiming to elucidate the specific roles of mGluR7.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and its major metabolite, Met-1, at the human serotonin, dopamine, and norepinephrine transporters.
| Compound | Target | Binding Affinity (Kᵢ, nM) |
| This compound | hSERT | >10,000 |
| hDAT | >10,000 | |
| hNET | 1385[1] | |
| Met-1 | hSERT | 323 [1] |
| hDAT | 3020[1] | |
| hNET | 3410[1] |
Frequently Asked Questions (FAQs)
Q1: We are using this compound to study mGluR7, but our results suggest modulation of the serotonergic system. What could be the cause?
A1: The most likely cause is the in vivo metabolism of this compound to its active metabolite, Met-1. Met-1 has a significant binding affinity for the serotonin transporter (SERT) and can inhibit serotonin reuptake. This can lead to an increase in extracellular serotonin levels, which could explain the observed serotonergic effects. It is crucial to consider the contribution of Met-1 in interpreting your in vivo data.
Q2: How can we differentiate between the on-target effects of this compound at mGluR7 and the off-target effects of its metabolite at SERT?
A2: To dissect these effects, you can employ several strategies:
-
In vitro studies: Use cell lines expressing only mGluR7 or SERT to test this compound and synthesized Met-1 separately. This will allow you to characterize the direct effects of each compound on its respective target.
-
Co-administration of a SERT antagonist: In your in vivo experiments, co-administer a selective SERT antagonist (e.g., citalopram) with this compound. If the observed serotonergic-like effects are blocked, it strongly suggests they are mediated by Met-1's action on SERT.
-
Use of mGluR7 knockout animals: If the effects of this compound persist in mGluR7 knockout mice, it provides strong evidence for off-target mechanisms.
Q3: What is the recommended approach for studying the direct effects of this compound in vivo while minimizing the confounding effects of its metabolite, Met-1?
A3: Due to the rapid metabolism of this compound, completely avoiding the formation of Met-1 in vivo is challenging. For studies aiming to isolate the effects of mGluR7 activation by this compound, it is advisable to:
-
Use the lowest effective dose of this compound.
-
Choose a short experimental paradigm, as Met-1 concentrations increase over time post-administration of this compound.
-
Whenever possible, directly administer this compound to the brain region of interest to minimize peripheral metabolism.
-
Consider using a more stable this compound analog if one becomes available.
Q4: Are there any known signaling pathways associated with this compound's off-target effects at SERT?
A4: The interaction of Met-1 with SERT is primarily one of binding and inhibition of serotonin reuptake. This is a direct effect on the transporter function rather than the activation of a downstream signaling cascade in the way a G-protein coupled receptor agonist would. The consequence of this interaction is an increase in extracellular serotonin, which can then activate various pre- and post-synaptic serotonin receptors, each with its own downstream signaling pathways. Therefore, a specific signaling pathway for the Met-1/SERT interaction itself is not applicable.
Troubleshooting Guides for In Vitro SERT Assays
Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
-
Possible Cause: The radioligand or test compound (this compound/Met-1) is binding to components other than SERT (e.g., lipids, filters).
-
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kd value.
-
Optimize Protein Concentration: Titrate the amount of membrane preparation to find the optimal signal-to-noise ratio. A typical starting range is 50-200 µg of protein per well.
-
Modify Assay Buffer: Include 0.1-0.5% Bovine Serum Albumin (BSA) in the buffer to reduce non-specific binding.
-
Optimize Washing: Increase the number of washes with ice-cold wash buffer and ensure the washing is performed rapidly to minimize dissociation of the specifically bound radioligand.
-
Pre-coat Filters: If using a filtration assay, pre-soak the filter plates in 0.5% polyethylenimine (PEI) to reduce binding of the radioligand to the filter itself.
-
Issue 2: Poor Reproducibility Between Replicates
-
Possible Cause: Inconsistent pipetting, uneven cell/membrane distribution, or issues with temperature control.
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of this compound or Met-1.
-
Homogenize Membrane Preparation: Ensure the membrane suspension is homogenous before aliquoting into assay wells.
-
Temperature Control: Maintain a consistent incubation temperature, as binding kinetics are temperature-dependent.
-
Equilibration Time: Ensure the binding reaction has reached equilibrium. This should be determined experimentally for your specific system.
-
Serotonin Uptake Assays
Issue 1: Low Signal or No Serotonin Uptake
-
Possible Cause: Low expression or poor viability of SERT-expressing cells, inactive transporter, or incorrect substrate concentration.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and within an optimal passage number. Verify SERT expression using techniques like Western blotting or immunofluorescence.
-
Substrate Concentration: Use a concentration of [³H]5-HT around the KM value for SERT (typically in the low micromolar range) to ensure adequate signal.
-
Assay Buffer Composition: Ensure the buffer contains appropriate concentrations of Na⁺ and Cl⁻, as SERT is a sodium- and chloride-dependent transporter.
-
Incubation Time and Temperature: Optimize the incubation time to be within the linear range of uptake. Perform the assay at 37°C for optimal transporter activity.
-
Issue 2: High Variability in Inhibition Curves for this compound/Met-1
-
Possible Cause: Instability of the compounds in the assay buffer, or complex interactions if both this compound and Met-1 are present.
-
Troubleshooting Steps:
-
Compound Stability: Assess the stability of Met-1 in the assay buffer over the time course of the experiment.
-
Test Compounds Separately: Whenever possible, test synthesized Met-1 and this compound in separate experiments to determine their individual potencies.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect SERT function (typically ≤ 0.5%).
-
Accurate IC₅₀ Determination: Use a sufficient range of inhibitor concentrations to define the top and bottom plateaus of the inhibition curve.
-
Detailed Experimental Protocols
Radioligand Binding Assay for SERT
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., Met-1) for the serotonin transporter by competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT (hSERT).
-
Radioligand: [³H]Citalopram or another suitable SERT-specific radioligand.
-
Test Compound: Met-1 (synthesized).
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (Met-1) in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
25 µL of Assay Buffer (for total binding).
-
25 µL of non-specific binding control (for non-specific binding).
-
25 µL of each dilution of the test compound.
-
-
Add 25 µL of the radioligand at a final concentration close to its Kd value.
-
Add 50 µL of the hSERT membrane preparation (typically 50-100 µg of protein).
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well.
-
Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Serotonin Uptake Assay
This protocol measures the functional inhibition of SERT by a test compound.
Materials:
-
HEK293 cells stably expressing hSERT, plated in 96-well cell culture plates.
-
Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: Met-1 (synthesized).
-
Positive Control Inhibitor: A known SERT inhibitor (e.g., Fluoxetine).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, pH 7.4).
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer: 0.1% SDS or 1% Triton X-100 in water.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Wash the plated cells once with warm Assay Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with 50 µL of Assay Buffer containing various concentrations of the test compound (Met-1) or the positive control inhibitor.
-
Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]5-HT (at a final concentration near its KM, typically 1-2 µM).
-
Incubate for a predetermined time within the linear range of uptake (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells 3 times with 200 µL of ice-cold Wash Buffer per well.
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well and shaking for 10 minutes.
-
Transfer the lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity.
-
Determine the IC₅₀ of the test compound by plotting the percent inhibition of [³H]5-HT uptake against the log concentration of the inhibitor.
Visualizations
Caption: Experimental workflow for assessing this compound off-target effects on SERT.
Caption: Troubleshooting logic for in vitro SERT assays with this compound/Met-1.
References
Technical Support Center: AMN082 & Monoaminergic System Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the monoaminergic side effects associated with the mGluR7 allosteric agonist, AMN082. The confounding off-target effects of this compound, primarily mediated by its major metabolite, necessitate careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (N,N′-dibenzhydrylethane-1,2-diamine) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGluR7).[1][2][3] It is designed to activate the mGluR7 receptor, which is involved in the regulation of neurotransmission.[2] this compound binds to an allosteric site within the transmembrane domain of the receptor to potentiate its activity.[2]
Q2: What are the known monoaminergic side effects of this compound?
A2: The primary issue with this compound is not its direct off-target activity, but that of its major metabolite. In vivo, this compound is rapidly metabolized (t½ < 1 min in rat liver microsomes) into N-benzhydrylethane-1,2-diamine, also known as Met-1. This metabolite has significant affinity for and inhibits the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This inhibition can lead to antidepressant-like behavioral effects, increased wakefulness, and hypothermia, which may confound the interpretation of experiments aimed at studying mGluR7 function. The parent compound, this compound, also shows some affinity for NET.
Q3: How can the monoaminergic effects of this compound be distinguished from its on-target mGluR7 effects?
A3: The most rigorous method is to use mGluR7 knockout (-/-) mice as a negative control. Any physiological or behavioral effects of this compound that persist in these knockout animals can be attributed to off-target mechanisms, such as monoamine transporter inhibition. For example, wake arousal and hypothermia effects were observed in both wild-type and mGluR7 (-/-) mice, confirming an off-target action.
Q4: Are there alternative administration routes to minimize these side effects?
A4: Systemic administration (e.g., oral or intraperitoneal) is subject to first-pass metabolism, leading to high levels of the active metabolite, Met-1. To circumvent this, direct central injection (e.g., intracerebroventricular or intra-parenchymal) into specific brain regions of interest can be employed. This method minimizes peripheral metabolism and isolates the effects of the parent compound, this compound, within the target area.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (nM) of this compound and its primary metabolite (Met-1) for monoamine transporters. This data highlights the potent activity of the metabolite at SERT and the appreciable affinity of both compounds for NET.
| Compound | SERT (nM) | DAT (nM) | NET (nM) | Primary Target (mGluR7 EC₅₀, nM) |
| This compound | >10000 | >10000 | 1385 | 64 - 290 |
| Met-1 | 323 | 3020 | 3410 | - |
Data compiled from Sukoff Rizzo et al., 2011 and Mitsukawa et al., 2005.
Troubleshooting Guides
Issue 1: Unexpected antidepressant-like or locomotor activity observed in vivo.
-
Question: My in vivo experiment with systemic this compound administration shows antidepressant-like effects or altered locomotor activity. How can I determine if this is an mGluR7-mediated effect?
-
Answer & Troubleshooting Steps:
-
Cause Identification: The observed effects are likely due to the monoamine transporter inhibition by the this compound metabolite, Met-1, particularly its potent activity at SERT.
-
Confirm Off-Target Effect: Re-run the key experiment in parallel with a cohort of mGluR7 knockout (-/-) mice. If the behavioral phenotype persists in the knockout animals, it is not mediated by mGluR7.
-
Pharmacological Blockade: Co-administer a selective mGluR7 antagonist, such as MMPIP, to see if it can block the observed effect. If the effect is not blocked, it is likely off-target.
-
Alternative Administration: Consider switching to a direct central administration protocol to bypass the metabolic conversion of this compound to Met-1.
-
Metabolite Measurement: If possible, perform pharmacokinetic analysis to measure the plasma and brain concentrations of both this compound and Met-1 at the time of the behavioral assessment.
-
Issue 2: In vitro results are not translating to in vivo studies.
-
Question: this compound shows a clear effect in my cell-based or slice electrophysiology assays, but the results from my animal studies are confusing or contradictory. Why?
-
Answer & Troubleshooting Steps:
-
Metabolism is Key: In vitro systems lack the hepatic metabolism that occurs in vivo. Therefore, your in vitro experiments are primarily testing the effects of the parent compound, this compound, while your in vivo experiments are assessing the combined effects of this compound and its potent monoaminergic metabolite, Met-1.
-
Test the Metabolite: Synthesize or procure the Met-1 metabolite and test it directly in your in vitro assay to understand its contribution to the signaling and functional effects.
-
Control for Monoaminergic Activity: In your in vitro assays, run parallel experiments in the presence of known monoamine transporter inhibitors (e.g., fluoxetine for SERT, GBR-12909 for DAT, desipramine for NET) to see if they occlude or mimic the effects seen in vivo.
-
Re-evaluate In Vivo Dosing: The dose used in vivo may produce concentrations of Met-1 that are far above its IC₅₀ for monoamine transporters, leading to these effects dominating the phenotype. A full dose-response study is recommended.
-
Experimental Protocols
Protocol: Radiolabeled Monoamine Transporter Uptake Inhibition Assay
This protocol is designed to determine the potency (IC₅₀) of a test compound (e.g., this compound, Met-1) at inhibiting dopamine, serotonin, or norepinephrine transporters expressed in a cell line.
1. Materials:
-
Cells: Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with human DAT (hDAT), hSERT, or hNET.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.
-
Radiolabeled Substrates: [³H]dopamine (for hDAT), [³H]serotonin (5-HT) (for hSERT), or [³H]norepinephrine (for hNET).
-
Test Compounds: this compound and Met-1 dissolved in an appropriate vehicle (e.g., DMSO).
-
Control Inhibitors: Cocaine or GBR-12909 (for hDAT), Fluoxetine or Citalopram (for hSERT), Desipramine or Nisoxetine (for hNET).
-
Lysis Buffer: 1% SDS or 0.1% Triton X-100.
-
Scintillation Fluid & Counter.
-
96-well cell culture plates.
2. Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Preparation: On the day of the assay, prepare serial dilutions of the test compounds (this compound, Met-1) and control inhibitors in assay buffer.
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells gently with assay buffer. Add the diluted test compounds and controls to the wells and pre-incubate for 10-30 minutes at room temperature or 37°C.
-
Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radioligand should be near its Kₘ value for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. This time should be within the linear range of uptake for each transporter.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor. Subtract non-specific uptake from all values. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Metabolic pathway and resulting on-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected in vivo effects of this compound.
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Rapid In Vivo Metabolism of Amn082
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGluR7 allosteric agonist, Amn082. The information provided directly addresses challenges related to its rapid in vivo metabolism and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected in vivo effects that don't seem to align with pure mGluR7 agonism. What could be the cause?
A1: This is a common issue when working with this compound in vivo. The primary reason is its rapid metabolism into the active metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[1] This metabolite has been shown to have significant affinity for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] Therefore, the in vivo effects you are observing may be a composite of mGluR7 activation by the parent compound and monoamine reuptake inhibition by its metabolite.
Q2: How rapid is the metabolism of this compound, and what is its major metabolite?
A2: Studies in rat liver microsomes have demonstrated that this compound undergoes very rapid metabolism, with a half-life of less than one minute.[1] The major metabolite identified is N-benzhydrylethane-1,2-diamine (Met-1).[1]
Q3: Can the off-target effects of the metabolite be mitigated or controlled for in our experiments?
A3: Directly mitigating the formation of Met-1 in vivo is challenging. However, you can control for its effects by:
-
Including control groups: Administer Met-1 directly to a separate cohort of animals to characterize its specific effects in your experimental model.
-
Using mGluR7 knockout animals: Comparing the effects of this compound in wild-type versus mGluR7 knockout animals can help dissect the contributions of mGluR7 activation versus off-target effects of the metabolite.[2]
-
Employing specific antagonists: Co-administration of selective antagonists for SERT, DAT, and NET can help block the off-target effects of Met-1.
Q4: We are seeing a decrease in response to this compound with repeated administration. What could explain this?
A4: This phenomenon is likely due to the rapid internalization of the mGluR7 receptor following activation by this compound. This agonist-induced endocytosis leads to a reduction in the number of surface receptors available for activation, which can result in functional antagonism, particularly with chronic dosing.
Q5: Are there more stable analogs of this compound available for in vivo use?
A5: The rapid metabolism and off-target profile of this compound's metabolite have prompted the search for more stable analogs with improved pharmacokinetic properties. While the development of such compounds is an active area of research, it is advisable to consult recent literature and chemical suppliers for the latest information on the availability of next-generation mGluR7 allosteric agonists.
Troubleshooting Guides
Problem 1: High variability in behavioral or physiological readouts following this compound administration.
| Possible Cause | Troubleshooting Step |
| Variable metabolism rates between individual animals. | Ensure a consistent genetic background, age, and sex of the animals used in the study. Consider measuring plasma or brain levels of both this compound and its metabolite, Met-1, to correlate with the observed effects. |
| Inconsistent dosing or administration. | Verify the accuracy of your dosing solutions and the consistency of your administration technique (e.g., oral gavage, intraperitoneal injection). |
| Off-target effects of the metabolite (Met-1) influencing the outcome. | As detailed in FAQ 3, run parallel experiments with Met-1 alone and consider the use of monoamine transporter antagonists to dissect the pharmacology. |
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Rapid in vivo clearance of this compound. | The potent in vitro activity may not translate in vivo due to the sub-minute half-life. Consider a dosing regimen with more frequent administration or a continuous infusion paradigm, though this may exacerbate receptor internalization. |
| Receptor internalization leading to functional antagonism. | Measure mGluR7 surface expression in relevant brain regions following acute and chronic this compound administration to assess the extent of receptor downregulation. |
| Blood-brain barrier penetration issues. | While this compound is reported to be brain-penetrant, variations in experimental conditions could affect its CNS exposure. Confirm brain concentrations of this compound and Met-1 via pharmacokinetic analysis. |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound and its Metabolite (Met-1)
| Compound | Parameter | Species | Value | Reference |
| This compound | Half-life (t½) in liver microsomes | Rat | < 1 min | |
| This compound | In vitro mGluR7 Agonist Potency (EC50) | Recombinant Cells | 64-290 nM | |
| This compound | In vivo effects | Rodents | Antidepressant-like activity, modulation of stress hormones | |
| Met-1 | Binding Affinity (Ki) - SERT | Rat | 323 nM | |
| Met-1 | Binding Affinity (Ki) - DAT | Rat | 3020 nM | |
| Met-1 | Binding Affinity (Ki) - NET | Rat | 3410 nM | |
| Met-1 | In vivo effects | Rodents | Antidepressant-like activity |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic half-life of this compound.
Materials:
-
Rat liver microsomes (commercially available)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a suspension of rat liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsome suspension. The final concentration of this compound should be in the low micromolar range.
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound (this compound) using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the rate of disappearance of this compound over time.
Protocol 2: Assessment of mGluR7 Internalization
Objective: To visualize and quantify this compound-induced mGluR7 internalization in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
This compound
-
Primary antibody against the extracellular domain of mGluR7
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Confocal microscope
Procedure:
-
Culture primary neurons on coverslips.
-
Treat the neurons with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
For surface receptor labeling, incubate the non-permeabilized cells with the primary anti-mGluR7 antibody.
-
For total receptor labeling, permeabilize a parallel set of cells before primary antibody incubation.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on slides and visualize using a confocal microscope.
-
Quantify the fluorescence intensity of surface versus internalized receptors to determine the extent of internalization.
Mandatory Visualizations
Caption: Metabolic pathway of this compound and the resulting off-target activity.
Caption: Simplified signaling cascade following this compound-mediated mGluR7 activation.
References
Amn082 solubility issues and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Amn082, with a specific focus on overcoming solubility challenges and preparing appropriate vehicles for experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1][2]
Q2: I am having trouble dissolving this compound in aqueous solutions. Why is this happening?
A: this compound has limited solubility in water. Reports indicate a solubility of approximately 2 mM (with gentle warming) to 5 mM in water.[1] If you require a higher concentration for your experiment, a co-solvent system is recommended. For aqueous solutions, it is also advised not to store them for more than one day to ensure stability.
Q3: Can I dissolve this compound in ethanol?
A: Yes, but its solubility in ethanol is significantly lower than in DMSO, at approximately 1 mM. This may not be suitable for all experimental needs.
Q4: My this compound is not dissolving even in the recommended solvent. What should I do?
A: First, ensure your solvent is of high purity and anhydrous, as contaminants can affect solubility. Second, gentle warming and vortexing can aid dissolution, especially for aqueous preparations. If issues persist, consider preparing a fresh stock solution, as the compound may have degraded if stored improperly. Always store the solid compound at -20°C.
Q5: How should I prepare this compound for in vivo animal studies?
A: A common method for preparing this compound for in vivo administration (e.g., intraperitoneal injection) involves first dissolving the compound in a minimal amount of DMSO and then diluting it to the final desired concentration with a physiological vehicle like saline. One published protocol uses a vehicle of 3% DMSO in 0.9% saline.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Notes |
| DMSO | 100 | Recommended for high-concentration stock solutions. |
| Water | 2 - 5 | Gentle warming may be required. Aqueous solutions should be prepared fresh. |
| Ethanol | 1 | Limited solubility. |
Detailed Experimental Protocol: Vehicle Preparation for In Vivo Studies
This protocol describes the preparation of a 1 mg/mL this compound solution in a vehicle of 3% DMSO/97% saline, suitable for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound dihydrochloride (MW: 465.45 g/mol )
-
Anhydrous DMSO
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound solid. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolve the this compound in DMSO. Based on a molecular weight of 465.45, a 100 mM stock is equivalent to 46.55 mg/mL. For ease of handling, a lower stock concentration (e.g., 10 mg/mL) is often practical.
-
Add the appropriate volume of DMSO to the this compound solid. Vortex thoroughly until the solid is completely dissolved.
-
-
Prepare the Final Dosing Solution:
-
Calculate the volume of the DMSO stock solution needed. For a final concentration of 1 mg/mL, you will dilute your 10 mg/mL stock 1:10.
-
In a sterile tube, add 970 µL of sterile 0.9% saline.
-
Add 30 µL of your DMSO stock solution to the saline. This creates a final vehicle composition of 3% DMSO.
-
Vortex the final solution thoroughly to ensure it is homogenous.
-
-
Administration:
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution to the animal based on the required dosage (e.g., mg/kg body weight).
-
Visual Guides
Signaling Pathway of this compound
Caption: this compound acts as an allosteric agonist on mGluR7, leading to the inhibition of protein synthesis.
Experimental Workflow for Vehicle Preparation
Caption: Step-by-step workflow for preparing an this compound vehicle for in vivo experiments.
Troubleshooting Logic for Solubility Issues
Caption: A logical guide to troubleshooting common this compound solubility problems.
References
Technical Support Center: Interpreting Conflicting Results from Amn082 Studies
Answering Key Questions for Researchers on the mGluR7 Agonist, Amn082
This compound, a selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), has shown potential in preclinical studies for a range of neurological and psychiatric disorders.[1][2] However, the growing body of literature has also produced conflicting results, particularly concerning its effects on anxiety and depression-like behaviors. This guide provides a centralized resource to help researchers navigate these discrepancies, troubleshoot their experiments, and interpret their findings with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the mGluR7 receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), this compound binds to a different, allosteric site within the transmembrane domain of the receptor.[3][4] This binding enhances the receptor's response to glutamate. The primary downstream effect of mGluR7 activation is the inhibition of adenylyl cyclase through a Gαi/o-protein-coupled pathway, leading to a decrease in cyclic AMP (cAMP) levels. This modulation can influence neurotransmitter release and neuronal excitability.
Q2: Why are there conflicting reports on the anxiolytic and antidepressant effects of this compound?
The conflicting results in the literature are a significant challenge. Some studies report clear antidepressant and anxiolytic-like effects, while others show no effect or even anxiogenic-like responses. Several key factors contribute to this variance:
-
Off-Target Effects and Metabolism : this compound is rapidly metabolized in vivo to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1). This metabolite has been shown to bind to and inhibit serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These off-target monoaminergic activities could produce antidepressant-like effects independent of mGluR7, confounding the interpretation of behavioral studies.
-
Animal Model and Strain : The genetic background of the animal model used can significantly impact behavioral outcomes. For instance, some effects of this compound observed in wild-type mice are absent in mGluR7 knockout mice, confirming the receptor's role in those specific actions. Furthermore, inconsistent findings regarding anxiety and social interaction have been noted even within the same disease model (e.g., Fmr1 KO mice).
-
Experimental Conditions : Subtle differences in experimental protocols, such as the specific behavioral assay used (e.g., elevated plus maze vs. passive avoidance), the timing of drug administration, and the nature of the stressor (e.g., acute vs. chronic, withdrawal-induced), can lead to divergent results.
-
Dose and Route of Administration : The dose of this compound used is critical. For example, lower doses (5 and 10 mg/kg) were found to increase sleep time in rats, while a higher dose (20 mg/kg) reduced REM sleep and increased wakefulness.
Q3: Can this compound produce opposite effects, such as being both anxiolytic and anxiogenic?
Yes, this is plausible and has been observed. While some studies show this compound reduces anxiety-like behavior, particularly in withdrawal states, others report that its administration can increase plasma stress hormones like corticosterone and ACTH, which is typically associated with a stress or anxiogenic response. This duality may be explained by the complex role of mGluR7 in different brain circuits. For instance, its effects in the basolateral amygdala, a key region for fear and anxiety, are frequency-dependent, suggesting a nuanced role in regulating neuronal activity.
Troubleshooting Experimental Discrepancies
Problem: My in vivo study shows anxiogenic effects instead of the expected anxiolytic effects.
-
Verify the Mechanism : Is the effect mGluR7-dependent? Pre-treatment with an mGluR7 antagonist, such as MMPIP, should reverse the effects of this compound. If the effect persists, it may be due to off-target activity.
-
Evaluate Stress Levels : this compound has been shown to increase corticosterone and ACTH levels. Consider the baseline stress level of your animals, as this could interact with the drug's effects.
-
Check the Behavioral Paradigm : The anxiolytic effects of this compound have been noted in specific contexts, such as ethanol and morphine withdrawal. The drug's effect may be state-dependent and not apparent in standard anxiety models with naive animals.
Problem: I am not observing any significant antidepressant-like effect of this compound.
-
Consider the Metabolite : The antidepressant-like effects may be driven by the monoaminergic activity of the metabolite, Met-1, rather than this compound itself. The rate of metabolism can vary, potentially affecting the concentration of the active compound.
-
Assess the Downstream Pathway : The antidepressant-like effects of this compound have been linked to the modulation of AMPA and NMDA receptor signaling. An AMPA receptor antagonist can reverse these effects. You may need to assess these downstream targets to confirm pathway engagement.
-
Review the Behavioral Assay : Positive effects have been reported in the forced swim test, tail suspension test, and differential reinforcement of low rates of responding (DRL)-30 assays. Ensure your chosen assay is sensitive to this mechanism.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound at mGluR7
| Assay Type | Cell Line | EC₅₀ Value (nM) | Efficacy | Reference |
| Inhibition of cAMP Accumulation | CHO cells expressing mGluR7b | 64 ± 32 | Comparable to L-AP₄ | |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7b | 290 (approx.) | Superior to L-glutamate |
Table 2: Comparison of this compound Behavioral Effects Across Studies
| Behavior Studied | Animal Model | Dose (mg/kg, i.p.) | Outcome | Potential Confounding Factor | Reference |
| Anxiety | Fmr1 KO Mice | 1 | No effect on anxiety | Disease model-specific effects | |
| Anxiety (Withdrawal) | Rats | 2.5 and 5 | Decreased anxiety-like behavior | State-dependent effect | |
| Fear Learning | Mice | 5 | Impaired fear memory | Context-dependent learning | |
| Depression | Mice | Not specified | Antidepressant-like effects | Metabolite (Met-1) activity | |
| Repetitive Behavior | Fmr1 KO Mice | 1 | Reduced repetitive behavior | Fmr1-independent mechanism | |
| Locomotor Activity | Rats | 10 | No effect | Contradicts other reports of transient decrease |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture : Use Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR7b receptor.
-
Assay Preparation : Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Stimulation : Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment : Add varying concentrations of this compound to the cells.
-
Forskolin Challenge : Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection : Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis : Normalize the data to the forskolin-only control and calculate the EC₅₀ value for this compound's inhibition of cAMP accumulation.
Protocol 2: In Vivo Forced Swim Test (FST)
-
Animal Acclimation : Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration : Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time point before the test.
-
Pre-Swim Session (Day 1) : Place each mouse in a transparent cylinder filled with water (23-25°C) for 15 minutes. This is for habituation.
-
Test Session (Day 2) : 24 hours after the pre-swim, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring : Record the session and score the duration of immobility during the final 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Data Analysis : Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway of mGluR7 activation by this compound.
Caption: Standard experimental workflow for in vivo behavioral testing.
Caption: Potential causes for conflicting results in this compound studies.
References
Navigating the Challenges of Amn082: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals utilizing the selective metabotropic glutamate receptor 7 (mGluR7) agonist, Amn082, now have a dedicated resource to address common challenges related to its stability in solution. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
This compound is a valuable tool in neuroscience research; however, its utility can be hampered by issues of instability and precipitation when not handled correctly. This guide offers detailed protocols and data-driven recommendations to mitigate these problems, enabling researchers to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Precipitation of this compound is a common issue, often arising from its low solubility in aqueous solutions. The initial stock solution should be prepared in 100% DMSO. When preparing working solutions, it is crucial to dilute the DMSO stock in pre-warmed aqueous buffers or cell culture media with vigorous vortexing. The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments. If precipitation persists, consider preparing a fresh stock solution and ensuring the final concentration of this compound in your aqueous medium does not exceed its solubility limit.
Q2: How should I prepare my this compound stock solution to ensure maximum stability?
A2: Proper preparation of the stock solution is critical for the stability of this compound. It is highly recommended to prepare a high-concentration stock solution in anhydrous DMSO. For guidance, refer to the solubility data provided by the supplier.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To maintain the integrity of this compound, stock solutions in DMSO should be stored in small aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1]. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
A4: Yes, inconsistent results can be a direct consequence of this compound degradation. The compound is known to be rapidly metabolized in vivo, and it is plausible that it may also be unstable in complex biological media over extended incubation periods[2]. For long-term experiments, it may be necessary to replenish the this compound-containing medium periodically. The stability of this compound in your specific cell culture medium at 37°C should be empirically determined if long incubation times are required.
Troubleshooting Guide
Issue: Precipitation upon dilution in aqueous buffer
Logical Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 46.55 | 100 |
| Water | 0.93 (with gentle warming) | 2 |
Table 1: Solubility of this compound dihydrochloride. Data is for guidance only and may vary between batches.[3]
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Table 2: Recommended storage duration for this compound stock solutions.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Allow the this compound dihydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Preparing Working Solutions in Aqueous Media
Materials:
-
100 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While vigorously vortexing the aqueous solution, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiments.
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR7 receptor. Its activation of mGluR7 can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is crucial for its modulatory effects on neurotransmission.[4]
Caption: Simplified this compound signaling pathway via mGluR7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Amn082's Effects on Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Amn082 on locomotor activity. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or unexpected effects of this compound on the locomotor activity of our animals. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors. A primary consideration is the compound's rapid metabolism. In vivo, this compound is quickly converted to its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[1] This metabolite has its own pharmacological profile, notably acting as an inhibitor of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1] Therefore, the observed behavioral effects may be a composite of this compound's action on metabotropic glutamate receptor 7 (mGluR7) and Met-1's effects on the monoaminergic systems.[1]
Additionally, the dose of this compound is critical. While lower doses (1.25-5.0 mg/kg, i.p.) may not significantly impact the locomotion of naive mice, higher doses (10 mg/kg, i.p.) have been shown to suppress locomotor activity.[2][3] Some studies have reported a transient decrease in basal locomotor activity even at 10 mg/kg.
Q2: How can we differentiate between the effects of this compound on mGluR7 and the off-target effects of its metabolite, Met-1?
A2: To dissect the specific contributions of mGluR7 activation versus the off-target effects of Met-1, several experimental controls are recommended:
-
Use of mGluR7 Knockout (KO) Animals: Comparing the effects of this compound in wild-type (WT) animals versus mGluR7 KO mice is a robust method to identify mGluR7-dependent effects. Any behavioral effects observed in the KO mice can be attributed to off-target actions.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Measure the plasma and brain concentrations of both this compound and Met-1 over time. Correlating these concentrations with the observed behavioral effects can help elucidate which compound is mediating the response.
-
Direct Administration of Met-1: Administering Met-1 directly to a separate cohort of animals can help characterize its independent effects on locomotor activity.
-
Use of a Selective mGluR7 Antagonist: Pre-treatment with a selective mGluR7 antagonist, such as MMPIP, can be used to determine if the effects of this compound are blocked, indicating an mGluR7-mediated mechanism.
Q3: What is the expected effect of this compound on basal locomotor activity in rodents?
A3: The effect of this compound on the basal locomotor activity of naive rodents is dose-dependent and can be variable. Several studies report that lower doses of this compound (e.g., 1.25-5.0 mg/kg, i.p. in mice) have no significant impact on spontaneous locomotion. However, higher doses (e.g., 10 mg/kg, i.p.) have been shown to cause a transient suppression of locomotor activity. It is crucial to conduct a thorough dose-response study in your specific animal model and experimental conditions to determine the optimal dose that targets mGluR7 without producing confounding effects on baseline locomotion.
Q4: Are there any known off-target effects of this compound beyond its metabolite?
A4: Yes, studies have provided evidence of off-target actions of this compound that are independent of mGluR7. For instance, this compound has been shown to induce wakefulness and hypothermia in both wild-type and mGluR7 knockout mice, indicating that these effects are not mediated by the mGluR7 receptor. The parent compound, this compound, itself has shown some affinity for the norepinephrine transporter (NET). These findings underscore the importance of using appropriate controls to interpret data generated with this compound.
Troubleshooting Guides
Issue: Unexplained variability in locomotor activity data between this compound-treated animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Metabolism Variability | Individual differences in metabolic rates can lead to varying levels of this compound and its active metabolite, Met-1. Solution: Conduct pharmacokinetic studies to measure drug and metabolite levels in a subset of your animals to assess for variability. |
| Environmental Factors | Small changes in the testing environment, such as lighting, noise, temperature, and odors, can significantly affect locomotor activity. Solution: Standardize the experimental environment. Ensure consistent lighting conditions, minimize noise, and maintain a constant temperature and humidity. |
| Handling Stress | Animal handling prior to testing can influence locomotor behavior. Solution: Habituate animals to the testing room and handling procedures for several days before the experiment. |
| Improper Dosing | Inaccurate drug preparation or administration can lead to inconsistent dosing. Solution: Ensure accurate weighing of the compound and precise volume administration. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Summary of this compound's Effects on Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Animal Model | Effect on Basal Locomotion | Effect on Drug-Induced Hyperactivity | Reference |
| 1.25-5.0 | Mice | No significant impact | Attenuated cocaine- and morphine-induced sensitization | |
| 6 | Mice | No significant effect | - | |
| 10.0 | Mice | Suppressed locomotor effect | Suppressed cocaine- and morphine-induced hyperactivity | |
| 10.0 | Rats | Transient decrease | - | |
| 20.0 | Rats | Impaired rotarod performance (suggests motor impairment) | - |
Experimental Protocols
Protocol: Open Field Test for Locomotor Activity Assessment
This protocol provides a standardized method for assessing locomotor activity in rodents.
1. Apparatus:
-
A square or circular arena with high walls to prevent escape. The floor is typically marked with a grid to allow for the scoring of activity. Automated systems often use infrared beams to track movement.
2. Animal Preparation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the intended route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
3. Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period, typically ranging from 5 to 60 minutes.
-
Record the locomotor activity, which can include parameters such as total distance traveled, time spent moving, and rearing frequency. Automated systems will record these parameters automatically.
-
Between each animal, thoroughly clean the arena with a 70% ethanol solution followed by water to remove any olfactory cues.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the locomotor activity between different treatment groups.
-
It is recommended that the data be analyzed by an individual who is blinded to the treatment conditions.
Mandatory Visualizations
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
challenges in chronic dosing with Amn082
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMN082, with a particular focus on the challenges associated with chronic dosing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1] It binds to a site within the transmembrane domain of the receptor, distinct from the glutamate binding site, to potentiate the receptor's activity.[2] Activation of mGluR7, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2][3] This modulation of the glutamatergic system has shown potential for treating various central nervous system (CNS) disorders.
Q2: What are the known off-target effects of this compound?
A significant challenge in using this compound, particularly in in vivo studies, is its rapid metabolism into N-benzhydrylethane-1,2-diamine (Met-1).[4] This major metabolite has been shown to have physiologically relevant binding affinity for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The parent compound, this compound, also shows some affinity for NET. These off-target activities can complicate the interpretation of in vivo data, as the observed effects may not be solely mediated by mGluR7 activation.
Q3: Are there conflicting reports on the in vivo effects of this compound?
Yes, some studies have reported seemingly contradictory findings, particularly in fear conditioning paradigms. For instance, while administration of this compound has been shown to impair the acquisition and enhance the extinction of fear learning, mGluR7 knockout animals exhibit similar phenotypes. These discrepancies may be attributable to the off-target effects of the this compound metabolite, Met-1, or potential compensatory mechanisms in knockout models.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or no response in cAMP assays.
-
Possible Cause 1: Cell line viability and receptor expression.
-
Troubleshooting: Ensure the stable cell line is healthy and properly expressing mGluR7. Perform a cell viability assay and confirm receptor expression via Western blot or immunocytochemistry.
-
-
Possible Cause 2: this compound degradation.
-
Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay conditions.
-
Troubleshooting: Optimize the concentration of forskolin used to stimulate cAMP production. Ensure the incubation time with this compound is sufficient.
-
Issue 2: Variability in GTPγS binding assays.
-
Possible Cause 1: Membrane preparation quality.
-
Troubleshooting: Ensure the cell membrane preparation is of high quality and free of contaminants.
-
-
Possible Cause 2: Ligand concentration.
-
Troubleshooting: Perform a full dose-response curve for this compound to determine the optimal concentration for your specific assay conditions. The EC50 for this compound in GTPγS binding assays has been reported to be in the range of 64-290 nM.
-
In Vivo Chronic Dosing Experiments
Issue 1: Unexpected behavioral phenotypes or lack of expected effects.
-
Possible Cause 1: Off-target effects of the metabolite, Met-1.
-
Troubleshooting: This is a primary challenge with chronic this compound administration. To dissect the contribution of mGluR7 versus monoamine transporter inhibition, consider the following:
-
Control Experiments: Include control groups treated with selective serotonin reuptake inhibitors (SSRIs) or other monoamine reuptake inhibitors to compare behavioral phenotypes.
-
Pharmacokinetic Analysis: Measure brain and plasma concentrations of both this compound and Met-1 at different time points during the chronic dosing regimen.
-
mGluR7 Knockout Animals: If feasible, replicate key experiments in mGluR7 knockout mice to determine if the observed effects are dependent on the receptor.
-
-
-
Possible Cause 2: Pharmacokinetic variability.
-
Troubleshooting: The rapid metabolism of this compound can lead to variability in exposure.
-
Dosing Regimen: Optimize the dosing frequency based on the pharmacokinetic profile of this compound and Met-1 to maintain target engagement.
-
Route of Administration: While orally active, consider alternative routes of administration if consistent exposure is difficult to achieve.
-
-
Issue 2: Development of tolerance or receptor desensitization.
-
Possible Cause: Continuous receptor activation.
-
Troubleshooting:
-
Intermittent Dosing: Design dosing schedules with drug-free periods to allow for receptor resensitization.
-
Dose Reduction: After an initial treatment period, investigate if a lower maintenance dose can sustain the desired effect.
-
-
Quantitative Data
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Inhibition | CHO expressing mGluR7b | EC50 | 64 ± 32 nM | |
| GTPγS Binding Stimulation | CHO expressing mGluR7b | EC50 | 64-290 nM | |
| GTPγS Binding Stimulation | CHO expressing mGluR7b | % of L-glutamate max | 167 ± 8% |
Table 2: Pharmacokinetic and Off-Target Profile of this compound and its Metabolite (Met-1)
| Compound | Parameter | Species | Value | Reference |
| This compound | Metabolism (t1/2 in liver microsomes) | Rat | < 1 min | |
| NET Binding Affinity (Ki) | 1385 nM | |||
| Met-1 | SERT Binding Affinity (Ki) | 323 nM | ||
| DAT Binding Affinity (Ki) | 3020 nM | |||
| NET Binding Affinity (Ki) | 3410 nM |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Plate CHO cells stably expressing mGluR7b in 96-well plates and grow to confluency.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with various concentrations of this compound for 15 minutes.
-
Stimulation: Add forskolin (e.g., 30 μM) to all wells except the negative control to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: Normalize the data to the forskolin-only control and calculate the EC50 for this compound's inhibition of cAMP accumulation.
Protocol 2: In Vivo Behavioral Assessment and Pharmacokinetic Analysis
-
Animals: Use adult male mice (e.g., C57BL/6J) for behavioral studies.
-
Drug Administration:
-
Acute: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 1-10 mg/kg) or vehicle.
-
Chronic: Administer daily i.p. injections of this compound or vehicle for a predetermined period (e.g., 14-21 days).
-
-
Behavioral Testing: Conduct behavioral tests (e.g., forced swim test, tail suspension test, fear conditioning) at appropriate time points after drug administration.
-
Pharmacokinetic Sampling: At terminal time points, collect blood and brain tissue.
-
Sample Analysis: Process samples and analyze the concentrations of this compound and its metabolite, Met-1, using LC-MS/MS.
-
Data Interpretation: Correlate behavioral outcomes with the brain concentrations of both this compound and Met-1 to assess the potential contribution of off-target effects.
Visualizations
Caption: Signaling pathway of this compound via mGluR7 activation.
Caption: Troubleshooting logic for chronic this compound dosing experiments.
Caption: Workflow to dissect on-target vs. off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Metabotropic glutamate 7 receptor agonist this compound inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring specificity of Amn082 in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information for using Amn082 in cellular assays, focusing on methods to ensure and validate its specificity as an mGluR7 allosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active, and brain-penetrant allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2] It directly activates the receptor by binding to a novel site within the transmembrane domain, distinct from the orthosteric site where glutamate binds.[3][4] This activation leads to the coupling of Gi/o proteins, which subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: How can I be certain that the effects observed in my cellular assay are specifically due to mGluR7 activation?
A2: Ensuring specificity is critical. The most rigorous approach involves a combination of controls:
-
Pharmacological Blockade: Pre-treatment with a selective mGluR7 antagonist, such as MMPIP, should block the effects of this compound.
-
Genetic Knockout/Knockdown: The definitive test for specificity is to use cells or animals lacking the mGluR7 receptor (mGluR7-/-). In these models, this compound should not elicit the response of interest.
-
Negative Control Cell Lines: Test this compound in the parental cell line (e.g., untransfected CHO or HEK293 cells) that does not express mGluR7. No response should be observed in these cells.
-
Counter-Screening: If possible, test for activity at other related receptors (e.g., other mGluR subtypes) to confirm selectivity for mGluR7.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for mGluR7 over other glutamate receptors in vitro, its in vivo application requires caution due to its metabolism.
-
Rapid Metabolism: this compound is rapidly metabolized in the liver.
-
Active Metabolite: Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), has physiologically relevant binding affinity for the serotonin transporter (SERT), and to a lesser extent, the dopamine (DAT) and norepinephrine (NET) transporters.
-
Parent Compound Activity: The parent compound this compound also shows some affinity for NET.
These off-target activities mean that in vivo results, particularly in behavioral studies, may be confounded by effects on monoaminergic systems. Some effects of this compound, such as wakefulness and hypothermia, have been observed in mGluR7 knockout mice, providing strong evidence for off-target actions.
Q4: What is the recommended concentration range for this compound in cellular assays?
A4: In recombinant cell lines expressing mGluR7, this compound is a potent agonist with reported EC50 values (the concentration that produces 50% of the maximal response) ranging from 64 nM to 290 nM for inhibiting cAMP accumulation or stimulating GTPγS binding. A concentration range of 10 nM to 10 µM is typically used to generate a full dose-response curve. It shows high selectivity over other mGluR subtypes at concentrations up to 10 µM. It is crucial to perform a dose-response experiment in your specific assay system to determine the optimal concentration.
Q5: My results with this compound are inconsistent or show no effect. What are some potential causes?
A5: Inconsistent results can arise from several factors:
-
Low Receptor Expression: The cell line may not express sufficient levels of functional mGluR7 at the cell surface. Verify receptor expression using techniques like Western Blot or immunocytochemistry.
-
Receptor Desensitization: Prolonged exposure to this compound can cause rapid internalization of mGluR7, which may lead to a reduced response over time. Consider shorter incubation times.
-
Compound Stability: Ensure the compound has been stored correctly and that the stock solution is fresh.
-
Assay Conditions: The function of G-protein coupled receptors can be sensitive to assay buffer composition, pH, and temperature. Ensure these are optimized and consistent.
-
Cell Health: Poor cell viability can lead to unreliable results. Always monitor cell health and ensure you are using a non-toxic concentration of the compound and its vehicle (e.g., DMSO).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No response to this compound | 1. Insufficient mGluR7 expression.2. Degraded or inactive this compound.3. Sub-optimal assay conditions.4. Receptor desensitization/internalization. | 1. Confirm mGluR7 expression via Western Blot or qPCR. Use a positive control agonist like L-AP4 (at high concentrations) to confirm receptor functionality.2. Prepare fresh stock solutions. Confirm the purity of the compound lot.3. Optimize assay parameters (cell density, incubation time, buffer components).4. Reduce agonist incubation time or perform assays on ice to minimize internalization. |
| High background signal or response in control cells | 1. Off-target effects of this compound.2. Vehicle (e.g., DMSO) toxicity or interference.3. Non-specific binding to assay components or plasticware. | 1. Perform experiments in mGluR7 knockout or null cell lines to confirm the response is mGluR7-dependent.2. Run a vehicle-only control curve to assess the effect of the solvent.3. Include a non-specific binding control in binding assays. Consider using low-binding plates. |
| Effect is not blocked by an mGluR7 antagonist | 1. The observed effect is due to an off-target mechanism.2. The antagonist concentration is too low or the antagonist is inactive. | 1. This strongly suggests an off-target effect. Investigate other potential targets based on the known profile of this compound and its metabolite (e.g., monoamine transporters).2. Confirm the activity of the antagonist (e.g., MMPIP) and perform a full dose-response inhibition curve. |
| In vivo results differ from in vitro results | 1. Rapid metabolism of this compound to an active metabolite (Met-1).2. Off-target effects of the parent compound or its metabolite.3. Poor blood-brain barrier penetration in your specific model (though generally considered brain-penetrant). | 1. Be aware that in vivo effects may be mediated by Met-1's activity on SERT/DAT/NET.2. The most definitive control is to replicate the experiment in mGluR7 knockout animals.3. Perform pharmacokinetic analysis to measure brain and plasma concentrations of this compound and Met-1. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound at mGluR7
| Assay Type | Cell System | Potency (EC50) | Reference(s) |
|---|---|---|---|
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | 64 ± 32 nM |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | 64 - 290 nM | |
Table 2: Off-Target Profile of this compound and its Major Metabolite (Met-1)
| Compound | Target | Binding Affinity (Ki or IC50) | Reference(s) |
|---|---|---|---|
| This compound | Norepinephrine Transporter (NET) | 1385 nM | |
| Met-1 | Serotonin Transporter (SERT) | 323 nM | |
| Met-1 | Dopamine Transporter (DAT) | 3020 nM |
| Met-1 | Norepinephrine Transporter (NET) | 3410 nM | |
Experimental Protocols
Protocol 1: Functional Assessment of this compound using a cAMP Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR7.
-
Parental HEK293 or CHO cells (negative control).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
This compound, Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Plating: Seed mGluR7-expressing cells and parental control cells into 96-well or 384-well plates at a density optimized for your assay system. Culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer. Also prepare a solution of Forskolin (e.g., 10 µM final concentration) in Stimulation Buffer.
-
Assay Procedure: a. Aspirate culture media from the cells and wash once with Assay Buffer. b. Add the this compound serial dilutions to the appropriate wells. Include a vehicle control. c. Incubate for 15-30 minutes at 37°C. d. Add Forskolin to all wells (except for a no-stimulation control) to stimulate adenylyl cyclase. e. Incubate for another 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Normalize the data with 100% response defined by Forskolin alone and 0% by the no-stimulation control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Validating Specificity with an Antagonist
This protocol is an addendum to Protocol 1 to confirm that the observed activity is mediated by mGluR7.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a solution of a selective mGluR7 antagonist (e.g., MMPIP) at a concentration known to be effective (e.g., 1-10 µM).
-
Antagonist Pre-incubation: a. Aspirate media and wash cells as in Protocol 1. b. Add the MMPIP solution or vehicle to the cells. c. Incubate for 15-20 minutes at 37°C.
-
Agonist Challenge: Without washing, add the this compound serial dilutions and Forskolin as described in Protocol 1.
-
Lysis, Detection, and Analysis: Proceed as in Protocol 1. A specific mGluR7-mediated effect should be significantly right-shifted or completely blocked in the presence of MMPIP.
Visualizations
Caption: this compound allosterically activates mGluR7, leading to Gi/o-mediated inhibition of adenylyl cyclase.
Caption: Experimental workflow for validating the on-target specificity of this compound.
Caption: Decision tree for troubleshooting experimental results obtained with this compound.
References
Validation & Comparative
A Comparative Guide to AMN082 and MMPIP for Modulating mGluR7 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key allosteric modulators of the metabotropic glutamate receptor 7 (mGluR7): the agonist AMN082 and the negative allosteric modulator (NAM) MMPIP. This document synthesizes experimental data to objectively evaluate their performance in blocking or activating mGluR7 activity, offering valuable insights for researchers in neuroscience and pharmacology.
Introduction to mGluR7 Modulators
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic Gi/o-coupled receptor that plays a crucial role in regulating neurotransmitter release. Its activation generally leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channel activity. Given its involvement in various neurological and psychiatric disorders, mGluR7 has emerged as a significant target for therapeutic intervention. This compound and MMPIP are two of the most well-characterized pharmacological tools used to study the function of this receptor.
This compound is a potent and selective allosteric agonist of mGluR7.[1][2] It binds to a site within the transmembrane domain of the receptor, leading to its activation.[1] This activation mimics the endogenous effects of glutamate, resulting in the inhibition of neurotransmitter release. This compound is orally active and can cross the blood-brain barrier, making it a valuable tool for in vivo studies.[1] However, it is important to note that this compound is rapidly metabolized in vivo to a compound that can inhibit monoamine transporters, which may contribute to its overall pharmacological profile.[3]
MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) is a selective negative allosteric modulator (NAM) of mGluR7. It binds to an allosteric site on the receptor to inhibit its activation by agonists. In some cellular systems, MMPIP has demonstrated inverse agonist properties. It is frequently used in research to antagonize the effects of mGluR7 activation and has been instrumental in elucidating the physiological roles of this receptor.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters for this compound and MMPIP based on published experimental data. These values provide a direct comparison of their potency in modulating mGluR7 activity in various in vitro assays.
| Parameter | This compound | MMPIP | Assay System | Reference |
| EC50 | 64 - 290 nM | - | Inhibition of cAMP accumulation & stimulation of GTPγS binding in cells expressing mGluR7 | |
| IC50 | - | 26 nM | Inhibition of L-AP4-induced Ca2+ mobilization in CHO cells co-expressing rat mGluR7 and Gα15 | |
| IC50 | - | 220 nM | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing rat mGluR7 | |
| KB | - | 24 - 30 nM | Allosteric metabotropic glutamate receptor 7 (mGluR7) selective antagonist |
Mechanism of Action and Signaling Pathways
This compound and MMPIP exert their effects by binding to distinct allosteric sites on the mGluR7 receptor, leading to opposing functional outcomes. The following diagrams illustrate the mGluR7 signaling pathway and the mechanisms of action for both compounds.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of this compound, metabotropic glutamate receptor 7 (mGlu7) allosteric agonist on the acute and chronic antinociceptive effects of morphine in the tail-immersion test in mice: Comparison with mGlu5 and mGlu2/3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMN082 and Other mGluR7 Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMN082 with other allosteric modulators of the metabotropic glutamate receptor 7 (mGluR7). The content is based on available experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to mGluR7 and Allosteric Modulation
Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in modulating synaptic transmission and neuronal excitability. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This interaction can either potentiate (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. This compound was the first selective allosteric agonist for mGluR7 to be identified and has been a critical tool in elucidating the receptor's function.[1] However, the landscape of mGluR7 allosteric modulators has since expanded, with new compounds offering improved potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of mGluR7 Allosteric Modulators
This section provides a quantitative comparison of this compound with other notable mGluR7 PAMs and NAMs. The data presented is compiled from various studies and is intended for comparative purposes. Direct comparisons are best made when compounds are evaluated in the same study under identical conditions.
Positive Allosteric Modulators (PAMs) and Allosteric Agonists
This compound is classified as an allosteric agonist, as it can directly activate mGluR7 in the absence of glutamate.[2] Newer compounds, such as VU0155094 and VU0422288, are primarily PAMs, potentiating the effect of glutamate but having weaker direct agonist activity. CVN636 is a recently developed potent and selective allosteric agonist.[3]
| Compound | Type | Potency (EC50/IC50) | Selectivity | Key Features |
| This compound | Allosteric Agonist | 64-290 nM (cAMP/GTPγS)[4] | Selective for mGluR7 over other mGluRs and iGluRs.[2] However, its major metabolite has affinity for monoamine transporters (SERT, DAT, NET). | Orally active and brain-penetrable. Rapidly metabolized in vivo. |
| VU0155094 | PAM | 1.5 µM (mGluR7) | Pan-group III mGluR PAM (also active at mGluR4 and mGluR8). | Useful tool for studying group III mGluRs, but not selective for mGluR7. |
| VU0422288 | PAM | ~30-100 fold higher affinity than VU0155094 at group III mGluRs. | Pan-group III mGluR PAM. | Potentiates both affinity and efficacy of orthosteric agonists at mGluR7 and mGluR8. |
| CVN636 | Allosteric Agonist | 7 nM (cAMP) | Highly selective for mGluR7 over other mGluRs and a broad panel of other CNS targets. | Potent, selective, and CNS penetrant with no functional desensitization observed. |
Negative Allosteric Modulators (NAMs)
| Compound | Type | Potency (EC50/IC50) | Selectivity | Key Features |
| ADX71743 | NAM | Not specified in provided results | Selective for mGluR7 | Brain-penetrant with anxiolytic-like activity in vivo. |
| MMPIP | NAM | Not specified in provided results | Selective for mGluR7 | Has been shown to have in vivo effects on pain and alcohol consumption. |
Signaling Pathways and Experimental Workflows
mGluR7 Signaling Pathway
mGluR7 is canonically coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels. Some evidence also suggests a potential, though less direct, link to the ERK/MAPK signaling pathway, which is more commonly associated with Group I mGluRs.
Experimental Workflow: GTPγS Binding Assay
This assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Experimental Protocols
[³⁵S]GTPγS Scintillation Proximity Assay (SPA)
This protocol is a general guideline for a homogeneous [³⁵S]GTPγS binding assay using SPA technology, which eliminates the need for a filtration step.
Materials:
-
Cell membranes expressing mGluR7
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA)
-
Wheat Germ Agglutinin (WGA) coated SPA beads
-
Test compounds (mGluR7 modulators)
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [³⁵S]GTPγS in assay buffer.
-
Prepare a stock solution of GDP in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a suspension of WGA SPA beads in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle control
-
Cell membranes expressing mGluR7
-
GDP solution
-
-
Initiate the reaction by adding the [³⁵S]GTPγS solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
SPA Bead Addition:
-
Add the WGA SPA bead suspension to each well.
-
Incubate for a further 2-3 hours at room temperature to allow the membranes to bind to the beads.
-
-
Signal Detection:
-
Centrifuge the plate at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the beads.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine EC50 and Emax values.
-
cAMP Accumulation Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing mGluR7
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compounds (mGluR7 modulators)
-
LanthaScreen™ cAMP kit containing:
-
Eu-anti-cAMP antibody
-
Alexa Fluor™ 647-cAMP tracer
-
Lysis buffer
-
-
384-well assay plates
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-mGluR7 cells into a 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Remove the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the Eu-anti-cAMP antibody and the Alexa Fluor™ 647-cAMP tracer, diluted in lysis buffer, to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (Europium, ~620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Generate a cAMP standard curve to convert the emission ratios to cAMP concentrations.
-
Plot the cAMP concentration as a function of the test compound concentration to determine IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Effects and Considerations
While this compound has been instrumental in studying mGluR7 function in vivo, its utility is hampered by rapid metabolism and off-target effects of its primary metabolite on monoamine transporters. This can confound the interpretation of behavioral studies.
Newer compounds like CVN636 have been developed to address these limitations. In a head-to-head comparison, CVN636 was shown to be devoid of the off-target activities observed with this compound. In a rodent model of alcohol use disorder, acute oral administration of CVN636 significantly reduced ethanol self-administration, demonstrating its in vivo efficacy.
When selecting an mGluR7 modulator for in vivo studies, it is crucial to consider its pharmacokinetic profile, brain penetrance, and potential off-target activities to ensure that the observed effects can be confidently attributed to the modulation of mGluR7.
Conclusion
This compound has been a foundational tool for mGluR7 research, but the development of novel allosteric modulators with improved pharmacological profiles offers new opportunities for more precise investigation of this receptor's role in health and disease. Compounds like CVN636, with their high potency and selectivity, represent the next generation of chemical probes for dissecting mGluR7 function. For researchers embarking on studies of mGluR7, a careful consideration of the specific properties of each available modulator is essential for designing robust and interpretable experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating AMN082's On-Target Effects: A Comparative Guide Using mGluR7 Knockout Mice
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of experimental data validating the on-target effects of AMN082, a selective allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7), with a primary focus on studies utilizing mGluR7 knockout (KO) mice.
This compound has been a valuable tool for probing the physiological roles of mGluR7.[1][2] However, the potential for off-target effects necessitates rigorous validation, for which the mGluR7 KO mouse model is the gold standard.[3][4][5] This guide will delve into the experimental evidence demonstrating the mGluR7-dependency of this compound's actions, compare it with alternative pharmacological modulators, and provide detailed experimental protocols for key validation assays.
On-Target Efficacy of this compound in Wild-Type vs. mGluR7 KO Mice
A cornerstone of validating this compound's specificity lies in demonstrating a functional effect in wild-type (WT) animals that is absent in their mGluR7 KO littermates. Several key studies have employed this critical experimental design.
One of the initial and most cited validation studies demonstrated that this compound elevates plasma levels of the stress hormones corticosterone and adrenocorticotropic hormone (ACTH) in an mGluR7-dependent manner. Oral administration of this compound in WT mice led to a significant increase in both hormones, an effect that was completely absent in mGluR7 KO mice. This provided strong evidence that this compound's influence on the hypothalamic-pituitary-adrenal (HPA) axis is mediated through its interaction with mGluR7.
More recently, the specificity of this compound was confirmed in a mouse model of Fragile X syndrome (Fmr1 KO mice). Treatment with this compound was shown to correct aberrant protein synthesis in Fmr1 KO mice, and this effect was absent in mGluR7 KO mice, indicating that the therapeutic potential of this compound in this context is directly linked to its action on mGluR7.
Comparative Data: this compound Effects in WT vs. mGluR7 KO Mice
| Parameter | Compound/Treatment | Effect in Wild-Type (WT) Mice | Effect in mGluR7 Knockout (KO) Mice | Conclusion on mGluR7 Dependency | Reference |
| Plasma Corticosterone | This compound (6 mg/kg, p.o.) | ~200% increase | No significant change | Dependent | |
| Plasma ACTH | This compound (6 mg/kg, p.o.) | ~200% increase | No significant change | Dependent | |
| Protein Synthesis (Fmr1 KO background) | This compound | Significant reduction | No significant effect | Dependent | |
| Repetitive Behavior (Marble Burying in Fmr1 KO) | This compound (1 mg/kg) | Significant reduction | Not explicitly tested, but effect is mGluR7-dependent | Dependent | |
| Wakefulness/Arousal | This compound (2.5 mg/kg, s.c.) | Increased | Increased | Independent (Off-target) | |
| Body Temperature | This compound (2.5 mg/kg, s.c.) | Decreased | Decreased | Independent (Off-target) |
Off-Target Effects of this compound
Despite its utility, this compound is not without off-target effects. A notable study investigating the impact of this compound on sleep-wake architecture found that the compound induced wakefulness and hypothermia in both WT and mGluR7 KO mice. This indicates that these specific physiological responses are not mediated by mGluR7 and are likely due to interactions with other molecular targets. It has been suggested that a metabolite of this compound may inhibit monoamine transporters, which could contribute to some of its observed in vivo effects.
Alternative Pharmacological Tools for mGluR7
The limitations of this compound have spurred the development and use of other pharmacological agents to study mGluR7. These include negative allosteric modulators (NAMs) and orthosteric antagonists.
-
MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one): A selective mGluR7 NAM that has been shown to block the effects of agonists like L-AP4 and this compound.
-
ADX71743: Another mGluR7 NAM used in research.
-
XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one): An orthosteric antagonist that binds to the glutamate binding site of mGluR7. Its effects in vivo have been reported to align closely with the phenotype of mGluR7 KO mice, making it a valuable tool for validating mGluR7's role in various physiological processes.
The behavioral effects of these NAMs and antagonists often mirror the phenotype observed in mGluR7 KO mice, providing convergent evidence for the receptor's function and offering a comparative baseline for assessing the on-target effects of agonists like this compound.
Experimental Protocols
In Vivo Hormonal Response to this compound
-
Animals: Male mGluR7+/+ (WT) and mGluR7-/- (KO) littermate mice are used.
-
Drug Administration: this compound is dissolved in vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) at a dose of 6 mg/kg. Control groups receive the vehicle alone.
-
Blood Collection: One hour after administration, blood is collected from the mice.
-
Hormone Measurement: Plasma is separated, and corticosterone and ACTH levels are quantified using commercially available radioimmunoassay (RIA) kits.
-
Data Analysis: Hormone levels are normalized to the vehicle control group for each genotype and compared using a two-way ANOVA followed by a post-hoc test.
In Vitro Protein Synthesis Assay
-
Cell Culture: Primary neuronal cultures are established from the cortices of WT, Fmr1 KO, and mGluR7 KO mouse embryos.
-
Treatment: Neurons are treated with this compound at a specified concentration for a designated period.
-
Metabolic Labeling: Protein synthesis is measured by the incorporation of a labeled amino acid analogue (e.g., puromycin) into newly synthesized proteins.
-
Detection: The amount of incorporated label is quantified using techniques such as Western blotting with an anti-puromycin antibody.
-
Data Analysis: The intensity of the puromycin signal is normalized to a loading control and compared across treatment groups and genotypes.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the signaling pathway of mGluR7 and the logical workflow for validating this compound's on-target effects.
Caption: A diagram of the mGluR7 signaling cascade activated by this compound.
Caption: Logical workflow for validating the on-target effects of this compound.
References
- 1. pnas.org [pnas.org]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target potential of this compound on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AMN082 and Pan-Group III mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of AMN082, a selective mGluR7 agonist, and pan-group III metabotropic glutamate receptor (mGluR) agonists. The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically and their activation typically leads to an inhibition of neurotransmitter release.[1] While pan-group III mGluR agonists, such as L-2-amino-4-phosphonobutyrate (L-AP4), activate all members of this group, compounds like this compound offer subtype selectivity, specifically targeting mGluR7.[2][3] This selectivity provides a powerful tool to dissect the specific physiological roles of mGluR7.
This compound is a selective, orally active, and brain-penetrant allosteric agonist of mGluR7.[2][4] It activates the receptor by binding to a site within the transmembrane domain, distinct from the orthosteric site where endogenous ligands like glutamate and agonists like L-AP4 bind. This allosteric mechanism allows this compound to directly activate mGluR7 signaling.
In Vitro Efficacy Comparison
The efficacy of this compound has been compared to the pan-group III mGluR agonist L-AP4 in various in vitro assays, primarily focusing on the inhibition of cyclic AMP (cAMP) accumulation and the stimulation of GTPγS binding, which are downstream signaling events of group III mGluR activation.
| Compound | Target | Assay | EC50 (nM) | Efficacy | Reference |
| This compound | mGluR7 | cAMP Accumulation Inhibition | 64 - 290 | Comparable to L-AP4, superior to L-glutamate | |
| mGluR7 | GTPγS Binding Stimulation | 260 | Comparable to L-AP4, superior to L-glutamate | ||
| L-AP4 | Pan-Group III mGluRs | cAMP Accumulation Inhibition | Varies by subtype (µM-mM range for mGluR7) | Full Agonist | |
| Pan-Group III mGluRs | GTPγS Binding Stimulation | 540,000 (at mGluR7) | Full Agonist |
Key Findings from In Vitro Studies:
-
This compound demonstrates significantly higher potency at mGluR7 compared to the orthosteric agonist L-AP4, with EC50 values in the nanomolar range for this compound versus the micromolar to millimolar range for L-AP4 at mGluR7.
-
The efficacy of this compound in inhibiting cAMP accumulation and stimulating GTPγS binding at mGluR7 is comparable to that of L-AP4, indicating that it acts as a full agonist at this receptor subtype.
-
This compound exhibits high selectivity for mGluR7, showing little to no activity at other mGluR subtypes or ionotropic glutamate receptors at concentrations up to 10 µM.
In Vivo Efficacy Comparison
Direct comparative in vivo studies between this compound and pan-group III mGluR agonists are less common. However, the distinct pharmacological profiles suggest different in vivo outcomes. This compound's selectivity for mGluR7 allows for the specific investigation of this receptor's role in various physiological and pathological processes.
For instance, in animal models of psychosis, the pan-group III mGluR agonist ACPT-I showed antipsychotic-like effects, while this compound either had no effect or, in some cases, enhanced hyperactivity, highlighting the differential roles of mGluR4/8 versus mGluR7.
Signaling Pathways
Group III mGluRs, including mGluR7, are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release. This compound, by activating mGluR7, initiates this same signaling pathway. Some studies also suggest that mGluR7 activation can influence other pathways, such as the ERK1/2 signaling cascade.
Figure 1. Simplified signaling pathway of Group III mGluRs.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in Gi/o-coupled receptor signaling.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Assay Initiation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).
-
Compound Addition: Test compounds (e.g., this compound, L-AP4) at various concentrations are added to the wells.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a LANCE® Ultra cAMP kit or a similar technology. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the agonists.
Figure 2. Workflow for a typical cAMP accumulation assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR of interest.
-
Assay Buffer: The assay is performed in a buffer containing GDP (to ensure G proteins are in their inactive state) and Mg²⁺.
-
Compound and [³⁵S]GTPγS Addition: Test compounds (agonists) and [³⁵S]GTPγS are added to the membrane preparation.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Concentration-response curves are generated to determine the EC50 and Emax values for the agonists.
Figure 3. Workflow for a GTPγS binding assay.
Conclusion
This compound is a potent and selective allosteric agonist of mGluR7, offering a valuable tool for investigating the specific functions of this receptor subtype. In vitro, it demonstrates comparable efficacy to pan-group III mGluR agonists like L-AP4 at mGluR7, but with significantly higher potency. The distinct pharmacological profile of this compound, particularly its subtype selectivity and favorable pharmacokinetic properties, makes it a superior choice for studies aiming to elucidate the specific roles of mGluR7 in the central nervous system, which may differ from the collective effects of activating all group III mGluRs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing efficacy of group III mGlu receptor activators, LSP1-2111 and this compound, in animal models of positive symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of Amn082's Efficacy in Fragile X Syndrome: A Comparative Analysis with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Amn082, a selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), with genetic models of mGluR7 deficiency. The data presented herein supports the specific action of this compound on mGluR7 and its potential as a therapeutic agent for neurodevelopmental disorders such as Fragile X syndrome (FXS).
Introduction
This compound is a selective, orally active, and brain-penetrant agonist of mGluR7.[1][2] It acts at an allosteric site within the transmembrane domain of the receptor to directly activate its signaling cascade.[1][3][4] This activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels, as well as the stimulation of GTPγS binding. Preclinical studies have demonstrated the potential of this compound in modulating neuronal excitability and correcting pathological phenotypes associated with FXS, the leading inherited cause of autism and intellectual disability.
A critical aspect of validating a pharmacological agent's mechanism of action is to cross-validate its effects with genetic models. This guide compares the phenotypic outcomes of this compound treatment in the Fmr1 knockout (KO) mouse model of FXS with the effects observed in mGluR7 KO mice. The concordance of these findings provides strong evidence for the on-target effects of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell System | Reference |
| EC50 (cAMP Inhibition) | 64-290 nM | Transfected mammalian cells expressing mGluR7 | |
| EC50 (GTPγS Binding) | 64-290 nM | Transfected mammalian cells expressing mGluR7 | |
| Selectivity | No appreciable activating or inhibitory effects at other mGluR subtypes and selected ionotropic glutamate receptors (up to 10 µM) | Transfected mammalian cells |
In Vivo Effects of this compound in the Fmr1 KO Mouse Model
| Phenotype | Effect of this compound Treatment | Genetic Model Validation (mGluR7 KO) | Reference |
| Protein Synthesis | Represses aberrant protein synthesis | Effect is absent in mGluR7 KO mice | |
| Neuronal Excitability | Reduces neuronal excitability | Not explicitly stated, but consistent with mGluR7 function | |
| Audiogenic Seizures | Ameliorates susceptibility to audiogenic seizures | Not explicitly stated, but consistent with mGluR7 function | |
| Repetitive Behavior | Alleviates repetitive behaviors | Not explicitly stated, but consistent with mGluR7 function | |
| Learning and Memory | Improves learning and memory deficits | Not explicitly stated, but consistent with mGluR7 function |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Fragile X Syndrome
Caption: this compound signaling cascade in correcting FXS pathology.
Experimental Workflow: Cross-Validation with Genetic Models
Caption: Workflow for validating this compound's on-target effects.
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional consequence of mGluR7 activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes prepared from cells expressing mGluR7
-
[35S]GTPγS
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP
-
Scintillation counter
Procedure:
-
Thaw cell membrane aliquots on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound or vehicle.
-
50 µL of membrane suspension.
-
50 µL of GDP.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 50 µL of [35S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data by subtracting non-specific binding and plotting specific binding against the logarithm of the this compound concentration.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the intracellular concentration of cAMP.
Materials:
-
Cells expressing mGluR7
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Cell culture medium
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing IBMX and incubate for 30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes.
-
Stimulate the cells with forskolin and incubate for 30 minutes.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the assay kit and a compatible plate reader.
-
Analyze the data by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
Behavioral Assays in Mice
Animals:
-
Wild-type (WT), Fmr1 KO, and mGluR7 KO mice on a C57BL/6 background were used. All experiments were conducted in accordance with approved animal care and use committee protocols.
Drug Administration:
-
This compound was dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg). Control animals received vehicle injections.
Open Field Test (for locomotor activity and anxiety-like behavior):
-
Place a mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
Track the total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated video-tracking system.
Marble Burying Test (for repetitive and anxiety-like behavior):
-
Place 20 marbles in a grid pattern on top of 5 cm of clean bedding in a standard mouse cage.
-
Introduce a single mouse into the cage and leave it undisturbed for 30 minutes.
-
Count the number of marbles that are at least two-thirds buried.
Contextual Fear Conditioning (for learning and memory):
-
Training: Place a mouse in a conditioning chamber. After a 2-minute exploration period, deliver a conditioned stimulus (CS; e.g., an auditory tone) for 30 seconds, co-terminating with an unconditioned stimulus (US; e.g., a mild footshock). Repeat this pairing.
-
Contextual Fear Test (24 hours later): Place the mouse back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Measure freezing behavior (the absence of all movement except for respiration) as an index of fear memory.
Conclusion
The cross-validation of this compound's effects with genetic knockout models provides compelling evidence for its on-target mechanism of action through the mGluR7 receptor. The reversal of key pathological phenotypes in the Fmr1 KO mouse model of Fragile X syndrome by this compound, and the absence of these effects in mGluR7 KO mice, strongly supports the therapeutic potential of targeting mGluR7 for this and potentially other neurodevelopmental disorders. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of mGluR7 in neurological and psychiatric conditions. It is important to note that while this compound is a valuable research tool, some studies suggest potential off-target effects, particularly related to the serotonin transporter, which should be considered in the interpretation of in vivo findings.
References
A Comparative Analysis of Allosteric Modulators Amn082 and VU0155094 in Glutamate Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key allosteric modulators of metabotropic glutamate receptors (mGluRs): Amn082 and VU0155094. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Introduction
Metabotropic glutamate receptors, particularly the group III mGluRs, are critical regulators of synaptic transmission and neuronal excitability, making them promising targets for novel therapeutics for a range of neurological and psychiatric disorders.[1][2] Allosteric modulators offer a sophisticated approach to targeting these receptors, providing greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands. This guide focuses on a comparative analysis of this compound, a selective positive allosteric modulator and agonist of mGluR7, and VU0155094, a positive allosteric modulator of group III mGluRs.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and VU0155094 based on in vitro assays.
This compound: A Selective mGluR7 Allosteric Agonist
This compound acts as a selective agonist at the mGluR7 receptor, activating it through an allosteric site within the transmembrane domain.[3][4] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as stimulation of GTPγS binding.[3]
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 | |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC50 | 64-290 |
Table 1: In Vitro Potency of this compound
VU0155094: A Pan-Group III mGluR Positive Allosteric Modulator
VU0155094 is a positive allosteric modulator (PAM) that enhances the activity of group III mGluRs (mGluR4, mGluR7, and mGluR8) in the presence of an orthosteric agonist like glutamate or L-AP4. It does not exhibit agonist activity on its own.
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |
| mGluR4 | Calcium Mobilization | Potency (EC50) | 3.2 | |
| mGluR7 | Calcium Mobilization | Potency (EC50) | 1.5 | |
| mGluR8 | Calcium Mobilization | Potency (EC50) | 0.9 |
Table 2: In Vitro Potency of VU0155094 at Group III mGluRs
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound directly activates mGluR7, which is a Gi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Downstream of this, this compound has been shown to repress protein synthesis by inhibiting the phosphorylation of ERK1/2 and subsequently the eukaryotic translation initiation factor 4E (eIF4E). This pathway is believed to contribute to its observed effects in models of neurological disorders.
VU0155094 Mechanism of Action
VU0155094 acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to the endogenous ligand. This potentiation of the orthosteric agonist's effect is a key feature of its mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
This compound Experimental Protocols
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Cell Membrane Preparation: Membranes are prepared from CHO cells stably expressing the mGluR7 subtype.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: Membranes are incubated with GDP (10 µM), [35S]GTPγS (0.1 nM), and varying concentrations of this compound.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [35S]GTPγS, is measured by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 value.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, which is a downstream effect of Gi/o-coupled receptor activation.
-
Cell Culture: CHO cells stably expressing mGluR7b are cultured to confluence.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10 minutes, followed by the addition of varying concentrations of this compound for 15 minutes. Forskolin (10 µM) is then added to stimulate adenylyl cyclase for a further 15 minutes.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to calculate the EC50 value.
Western Blot for ERK1/2 Phosphorylation
This technique is used to measure the phosphorylation state of ERK1/2, a key downstream signaling molecule.
-
Cell Treatment: Neuronal cultures are treated with this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound.
VU0155094 Experimental Protocols
Calcium Mobilization Assay
This assay is used to measure the potentiation of group III mGluR activity by VU0155094, often in cells co-expressing a promiscuous G-protein (e.g., Gα15) that couples the receptor to the phospholipase C pathway and subsequent intracellular calcium release.
-
Cell Culture: HEK293 cells are co-transfected with the desired group III mGluR subtype (mGluR4, mGluR7, or mGluR8) and a promiscuous G-protein.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are first treated with varying concentrations of VU0155094, followed by the addition of a fixed, sub-maximal (EC20) concentration of an orthosteric agonist (e.g., glutamate or L-AP4).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The potentiation by VU0155094 is quantified by determining the EC50 value from the concentration-response curve.
Hippocampal Slice Electrophysiology (fEPSP Recording)
This ex vivo technique is used to assess the effect of VU0155094 on synaptic transmission in a native brain circuit.
-
Slice Preparation: Acute hippocampal slices are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are evoked in the CA1 region by stimulating the Schaffer collateral pathway.
-
Drug Application: After establishing a stable baseline fEPSP, a specific group III mGluR agonist (e.g., LSP4-2022) is applied to the slice to induce a reduction in the fEPSP slope. Subsequently, VU0155094 is co-applied with the agonist.
-
Data Acquisition and Analysis: The slope of the fEPSP is measured throughout the experiment. The ability of VU0155094 to potentiate the agonist-induced depression of the fEPSP is quantified.
Experimental Workflow Visualizations
The following diagrams illustrate typical experimental workflows for characterizing these allosteric modulators.
Conclusion
This compound and VU0155094 represent two distinct classes of allosteric modulators targeting group III metabotropic glutamate receptors. This compound is a selective allosteric agonist of mGluR7, directly activating the receptor and influencing downstream signaling pathways related to protein synthesis. In contrast, VU0155094 is a pan-group III mGluR positive allosteric modulator, enhancing the effects of endogenous glutamate at mGluR4, mGluR7, and mGluR8. The choice between these compounds will depend on the specific research question: this compound is ideal for selectively probing the function of mGluR7, while VU0155094 is suited for studies investigating the broader roles of group III mGluRs. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate informed decision-making and the design of future experiments in the field of glutamate receptor pharmacology.
References
- 1. Identification of positive allosteric modulators VU0155094 (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Specificity of Amn082 for the Metabotropic Glutamate Receptor 7 (mGluR7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric agonist Amn082's specificity for the metabotropic glutamate receptor 7 (mGluR7) versus other mGluR subtypes. The information is supported by experimental data from published research, with detailed protocols for key assays and visualizations of signaling pathways and experimental workflows.
Introduction to this compound and mGluR7
This compound, with the chemical name N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective, orally active, and brain-penetrant allosteric agonist for mGluR7.[1][2][3] It activates the receptor by binding to a site within the transmembrane domain, distinct from the orthosteric site where glutamate binds.[1][4] mGluR7 is a member of the Group III metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGluR7 acts as an autoreceptor to regulate glutamate release and as a heteroreceptor to modulate the release of other neurotransmitters like GABA.
Specificity Profile of this compound
This compound exhibits a high degree of specificity for mGluR7 over other mGluR subtypes and selected ionotropic glutamate receptors. This selectivity has been demonstrated in various in vitro assays, making this compound a valuable pharmacological tool for studying the physiological and pathological roles of mGluR7.
Quantitative Comparison of this compound Activity at mGluR Subtypes
The following table summarizes the potency of this compound at mGluR7 and its lack of significant activity at other mGluR subtypes as determined by functional assays in recombinant cell lines.
| Receptor Subtype | Assay Type | This compound Potency (EC50) | Efficacy | Reference |
| mGluR7 | cAMP Accumulation Inhibition | 64-290 nM | Full agonist | |
| mGluR7 | GTPγS Binding | 64-290 nM | Comparable to L-AP4 | |
| mGluR1b | Phosphoinositol Hydrolysis | > 10 µM (No agonist or modulatory activity) | N/A | |
| mGluR2 | GTPγS Binding | > 10 µM (No stimulation) | N/A | |
| mGluR3 | GTPγS Binding | > 10 µM (Little to no stimulation) | N/A | |
| mGluR4 | GTPγS Binding | > 10 µM (Little to no stimulation) | N/A | |
| mGluR5a | Phosphoinositol Hydrolysis | > 10 µM (No agonist or modulatory activity) | N/A | |
| mGluR6 | GTPγS Binding | > 10 µM (Little to no stimulation) | N/A | |
| mGluR8a | GTPγS Binding | > 10 µM (Little to no stimulation) | N/A |
N/A: Not Applicable
Studies have shown that this compound, at concentrations up to 10 µM, does not exhibit any appreciable activating or inhibitory effects on other mGluR subtypes or selected ionotropic glutamate receptors (NMDA and AMPA receptors). Furthermore, a radioligand displacement assay confirmed no significant binding interaction of 1 µM this compound with 30 different nervous system targets, including receptors for adrenaline, dopamine, GABA, and serotonin.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of this compound.
1. GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is quantified as a measure of receptor activation.
-
Cell Culture and Membrane Preparation:
-
Mammalian cells (e.g., CHO or HEK293) are stably transfected to express the specific mGluR subtype of interest.
-
Cells are cultured to confluence and harvested.
-
Cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in a reaction buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).
-
The reaction is initiated by the addition of the membranes and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the maximal response produced by a reference agonist (e.g., L-AP4 for Group III mGluRs).
-
EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of mGluR7 activation.
-
Cell Culture:
-
Mammalian cells stably expressing the mGluR subtype are seeded in multi-well plates.
-
Cells are typically grown to near confluence.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).
-
Varying concentrations of the test compound (this compound) are added to the wells.
-
The cells are incubated for a specified period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by lysing the cells.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The amount of cAMP produced is measured.
-
Data are normalized to the response in the absence of the agonist.
-
IC50 values (for inhibition of forskolin-stimulated cAMP accumulation) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
mGluR7 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of mGluR7.
Caption: Simplified signaling pathway of mGluR7 activation by this compound.
Experimental Workflow for Assessing Compound Specificity
The diagram below outlines a typical workflow for evaluating the specificity of a compound like this compound against a panel of receptors.
Caption: Workflow for determining the specificity of a receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Verifying AMN082's mGluR7-Mediated Effects with ADX71743: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric mGluR7 agonist AMN082 and its confirmation using the negative allosteric modulator (NAM) ADX71743. This document outlines supporting experimental data, detailed protocols, and comparisons with other mGluR7 modulators.
The metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release. Its activation is a promising therapeutic target for various neurological and psychiatric disorders. This compound has been identified as a selective allosteric agonist of mGluR7[1][2]. However, to ensure that the observed effects of this compound are specifically mediated by mGluR7, it is essential to employ a selective antagonist. ADX71743, a potent and selective mGluR7 NAM, serves as a critical tool for this validation[3][4]. This guide details how ADX71743 can be used to confirm the mGluR7-mediated actions of this compound and compares these compounds to other available modulators.
Comparative Efficacy of mGluR7 Modulators
The following table summarizes the in vitro potency of this compound and the antagonistic potency of ADX71743 and another commonly used mGluR7 NAM, MMPIP. This data is crucial for designing experiments to confirm this compound's mechanism of action.
| Compound | Modality | Assay Type | Agonist Used | IC50/EC50 | Cell Line | Reference |
| This compound | Allosteric Agonist | cAMP Accumulation | Forskolin | EC50: 64 ± 32 nM | CHO expressing mGluR7b | [5] |
| GTPγS Binding | - | EC50: 64-290 nM | CHO expressing mGluR7 | |||
| ADX71743 | Negative Allosteric Modulator | cAMP Accumulation | L-Glutamate (EC80) | IC50: 0.44 ± 0.13 µM | T-REx 293 expressing mGluR7 | |
| Synaptic Depression Reversal | L-AP4 | - | - | |||
| MMPIP | Negative Allosteric Modulator | cAMP Accumulation | L-Glutamate (EC80) | IC50: 0.38 ± 0.15 µM | T-REx 293 expressing mGluR7 |
Experimental Protocols
To rigorously validate that the effects of this compound are mediated by mGluR7, it is essential to demonstrate that these effects can be blocked or reversed by a selective mGluR7 antagonist like ADX71743. Below are detailed protocols for key in vitro experiments.
Protocol 1: cAMP Accumulation Assay to Measure mGluR7 Activation and Blockade
This assay measures the inhibition of forskolin-stimulated cAMP production following the activation of the Gi-coupled mGluR7 receptor. The ability of ADX71743 to reverse the this compound-induced inhibition of cAMP accumulation confirms the mGluR7-specific action of this compound.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR7.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
This compound.
-
ADX71743.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Cell Preparation: Plate mGluR7-expressing cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and ADX71743 in assay buffer.
-
Antagonist Pre-incubation: To test for antagonism, pre-incubate the cells with varying concentrations of ADX71743 for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of this compound (typically at its EC80) to the wells, along with a fixed concentration of forskolin (e.g., 5 µM) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves for this compound in the absence and presence of different concentrations of ADX71743. Calculate the IC50 of ADX71743 to determine its potency in blocking the this compound effect.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to mGluR7. An increase in [35S]GTPγS binding upon the addition of this compound indicates receptor activation. The blockade of this effect by ADX71743 confirms the specificity of this compound.
Materials:
-
Membranes from cells expressing mGluR7.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
ADX71743.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, assay buffer, GDP (e.g., 10 µM), and varying concentrations of ADX71743.
-
Pre-incubation: Incubate the mixture for 15 minutes at 30°C.
-
Agonist Addition: Add varying concentrations of this compound to the tubes.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot the concentration-response curves for this compound in the presence and absence of ADX71743.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGluR7 signaling pathway and a typical experimental workflow for confirming the on-target effects of this compound.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of AMN082 and Newer mGluR7 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of the metabotropic glutamate receptor 7 (mGluR7) allosteric agonist, AMN082, in comparison to more recently developed compounds. Metabotropic glutamate receptor 7, a presynaptic G-protein coupled receptor, is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome. This compound was a pioneering tool compound for exploring mGluR7 function; however, its limitations have spurred the development of novel modulators with improved pharmacological profiles. This guide offers a data-driven comparison to inform future research and drug development efforts in this area.
Overview of this compound and Newer Compounds
This compound is a selective allosteric agonist of mGluR7, meaning it binds to a site on the receptor distinct from the glutamate binding site and directly activates it.[1][2] It has been instrumental in elucidating the role of mGluR7 in various physiological and pathological processes. However, the therapeutic utility of this compound is hampered by two major drawbacks: rapid metabolism and off-target effects.[3] Its primary metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits significant affinity for monoaminergic transporters, potentially confounding the interpretation of in vivo studies.[3]
In contrast, newer compounds such as VU0155094 and VU0422288 have emerged as positive allosteric modulators (PAMs) of group III mGluRs.[1] Unlike this compound, these compounds do not possess intrinsic agonist activity but rather potentiate the effect of the endogenous ligand, glutamate. A key distinction is their selectivity profile; while this compound is selective for mGluR7, VU0155094 and VU0422288 are pan-group III mGluR PAMs, also modulating mGluR4 and mGluR8.
Comparative Data
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and the newer compounds, VU0155094 and VU0422288.
Table 1: In Vitro Potency and Efficacy at mGluR7
| Compound | Mechanism of Action | EC50 / Potency (mGluR7) | Efficacy |
| This compound | Allosteric Agonist | 64-290 nM | Full Agonist |
| VU0155094 | Positive Allosteric Modulator (PAM) | 1.5 µM | Potentiates glutamate response |
| VU0422288 | Positive Allosteric Modulator (PAM) | 146 nM | Potentiates glutamate response |
Table 2: Selectivity Profile
| Compound | Primary Target | Other mGluR Subtype Activity | Other Non-mGluR Targets |
| This compound | mGluR7 | Selective for mGluR7 over other mGluRs | Metabolite (Met-1) binds to SERT, DAT, NET |
| VU0155094 | Group III mGluRs | Potentiates mGluR4 and mGluR8 | Not reported to have significant off-target monoaminergic activity |
| VU0422288 | Group III mGluRs | Potentiates mGluR4 and mGluR8 | Not reported to have significant off-target monoaminergic activity |
Table 3: Pharmacokinetic Properties
| Compound | Metabolism | Half-life (t1/2) | Key Metabolites |
| This compound | Rapid | < 1 minute (in rat liver microsomes) | N-benzhydrylethane-1,2-diamine (Met-1) |
| VU0155094 | Not extensively reported in public literature | Not extensively reported in public literature | Not extensively reported in public literature |
| VU0422288 | Not extensively reported in public literature | Not extensively reported in public literature | Not extensively reported in public literature |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: mGluR7 signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating mGluR7 modulators.
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This assay measures the intracellular calcium concentration in response to receptor activation. For Gi/o-coupled receptors like mGluR7, cells are co-transfected with a promiscuous G-protein (e.g., Gα15) that couples the receptor to the phospholipase C pathway, leading to calcium release from intracellular stores.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR7 and a promiscuous G-protein.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (this compound, VU0155094, etc.) and glutamate.
-
384-well microplates.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and glutamate in assay buffer.
-
Assay:
-
For agonists (this compound): Add the compound directly to the cells and measure the fluorescence signal over time.
-
For PAMs (VU0155094, VU0422288): Add the PAM to the cells and incubate for a short period (e.g., 2-5 minutes) before adding a sub-maximal concentration (EC20) of glutamate. Measure the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence intensity to determine the EC50 or potentiation values.
In Vivo Electrophysiology: Hippocampal Slice Recording
This technique is used to assess the effect of compounds on synaptic transmission in a native brain circuit. The Schaffer collateral-CA1 synapse in the hippocampus is often used as it expresses mGluR7 presynaptically.
Materials:
-
Rodent (rat or mouse).
-
Vibrating microtome.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording chamber and perfusion system.
-
Stimulating and recording electrodes.
-
Electrophysiology rig (amplifier, digitizer, etc.).
-
Test compounds.
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency.
-
Compound Application: Bath-apply the test compound at the desired concentration and record the effect on the fEPSP slope and amplitude.
-
Data Analysis: Normalize the fEPSP data to the baseline period to quantify the effect of the compound on synaptic transmission.
Conclusion
This compound has been a valuable pharmacological tool, but its poor pharmacokinetic profile and off-target effects limit its therapeutic potential. Newer compounds like VU0155094 and VU0422288 represent a different class of mGluR7 modulators with a distinct mechanism of action and selectivity profile. While their pan-group III mGluR activity may offer broader therapeutic effects in some contexts, it also presents a challenge for dissecting the specific role of mGluR7.
For researchers aiming to specifically probe mGluR7 function in vivo, the limitations of this compound must be carefully considered, and studies should ideally include control experiments to account for its off-target effects. The development of selective mGluR7 PAMs with improved pharmacokinetic properties remains a key goal for the field. The experimental approaches outlined in this guide provide a framework for the continued evaluation and comparison of novel mGluR7 modulators, which will be critical for advancing our understanding of this important therapeutic target and for the development of new treatments for a range of CNS disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 7 allosteric modulator this compound: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
AMN082 as a Pharmacological Tool: A Comparative Guide to Validating mGluR7 as a Drug Target
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 7 (mGluR7) has emerged as a promising, yet challenging, therapeutic target for a variety of neurological and psychiatric disorders. Validating this target requires precise pharmacological tools. This guide provides a comprehensive comparison of AMN082, a widely used mGluR7 allosteric agonist, with alternative pharmacological agents. We present key experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in selecting the most appropriate tools for their studies.
This compound: The Pioneering Allosteric Agonist for mGluR7
This compound is a selective and brain-penetrant allosteric agonist of mGluR7, meaning it binds to a site on the receptor distinct from the glutamate binding site to activate it.[1][2][3] This property made it a groundbreaking tool for studying the in vivo roles of mGluR7.[1][2] this compound demonstrates potency in the nanomolar range for inhibiting cAMP accumulation and stimulating GTPγS binding in cells expressing mGluR7.
However, a significant caveat to the use of this compound is its rapid in vivo metabolism. Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits physiologically relevant affinity for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This off-target activity can confound the interpretation of in vivo studies, as some of the observed effects of this compound administration may not be solely mediated by mGluR7.
Comparison with Alternative mGluR7 Modulators
The limitations of this compound have spurred the development of a diverse set of pharmacological tools to probe mGluR7 function. These include other positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and selective antagonists.
Pharmacological Properties of this compound and Alternatives
| Compound | Class | Mechanism of Action | Potency (EC50/IC50) | Selectivity | Key Considerations |
| This compound | Allosteric Agonist | Binds to the transmembrane domain and directly activates mGluR7. | 64-290 nM (cAMP & GTPγS) | Selective over other mGluR subtypes. | Rapidly metabolized to a metabolite with off-target monoamine transporter activity. |
| VU0155094 | Positive Allosteric Modulator (PAM) | Potentiates the effect of orthosteric agonists like glutamate and L-AP4. | mGlu7: 1.5 µM; mGlu4: 3.2 µM; mGlu8: 900 nM | Pan-group III mGluR PAM. | Lacks selectivity within group III mGluRs. |
| VU0422288 | Positive Allosteric Modulator (PAM) | Potentiates the effect of orthosteric agonists. | mGlu7: 146 nM; mGlu4: 108 nM; mGlu8: 125 nM | Pan-group III mGluR PAM, more potent than VU0155094. | Lacks selectivity within group III mGluRs. |
| MMPIP | Negative Allosteric Modulator (NAM) | Inhibits mGluR7 activation by orthosteric and allosteric agonists. | KB: 24-30 nM; IC50: 26 nM (Ca2+ mobilization), 220 nM (cAMP) | Selective for mGluR7 over other mGluR subtypes. | Exhibits context-dependent pharmacology and may act as an inverse agonist. |
| ADX71743 | Negative Allosteric Modulator (NAM) | Non-competitive inhibitor of mGluR7. | IC50: 63 nM (human), 88 nM (rat) | Highly selective for mGluR7. | Shows anxiolytic-like effects in vivo. |
| XAP044 | Selective Antagonist | Binds to the Venus flytrap domain (VFTD), distinct from the allosteric site. | IC50: 88 nM (LTP inhibition) | Selective for mGluR7. | Unique binding site and mechanism of action. |
In Vivo Effects: A Comparative Overview
| Compound | Administration Route | Observed In Vivo Effects | Reference |
| This compound | Oral, i.p. | Modulates stress hormone release, affects alcohol consumption, shows antidepressant-like and anxiolytic-like effects (confounded by off-target activity). | |
| VU0422288 | i.p. | Rescues cognitive and social deficits in a mouse model of Rett syndrome. | |
| MMPIP | i.p. | Impairs cognitive performance, reduces social interaction, and increases alcohol intake. | |
| ADX71743 | s.c. | Exhibits anxiolytic-like effects without significant motor impairment. | |
| XAP044 | i.p. | Demonstrates anti-stress, antidepressant-, and anxiolytic-like effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key in vitro assays used to characterize mGluR7 modulators.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR7.
Objective: To determine the potency and efficacy of a compound as an agonist or to measure the potency of an antagonist.
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein. The amount of incorporated radioactivity is proportional to the level of receptor activation.
Generalized Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing mGluR7.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, add cell membranes, [³⁵S]GTPγS, and the test compound (or vehicle).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine EC50 or IC50 values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled mGluR7.
Objective: To quantify the inhibitory effect of an mGluR7 agonist on cAMP production.
Principle: mGluR7 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of forskolin, an adenylyl cyclase activator, to ensure a measurable baseline of cAMP.
Generalized Protocol:
-
Cell Culture: Culture cells expressing mGluR7 in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add the test compound along with forskolin to the cells.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a dose-response curve to determine the EC50.
Signaling Pathways and Visualizations
Understanding the downstream signaling of mGluR7 is essential for interpreting experimental results.
mGluR7 Signaling Cascade
mGluR7 is a Gi/o-coupled GPCR. Upon activation by an agonist like this compound, the heterotrimeric G-protein dissociates into Gαi/o and Gβγ subunits, initiating several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit N-type and P/Q-type voltage-gated calcium channels, reducing neurotransmitter release. It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Interaction with Scaffolding Proteins: The C-terminal tail of mGluR7 interacts with various proteins, including protein interacting with C kinase 1 (PICK1) and calmodulin, which can further modulate receptor function and signaling.
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for characterizing a novel mGluR7 modulator.
Conclusion
This compound has been an invaluable tool for elucidating the physiological and pathological roles of mGluR7. However, its off-target effects necessitate careful experimental design and interpretation. The availability of a broader range of pharmacological tools, including PAMs, NAMs, and selective antagonists with different mechanisms of action, provides researchers with a more nuanced toolkit to validate mGluR7 as a drug target. This guide serves as a starting point for selecting the appropriate compound and experimental approach to advance our understanding of mGluR7 and its therapeutic potential.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Amn082
Amn082 is a selective, orally bioavailable allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7).[1] Due to its biological activity and the fact that its hazards are not fully characterized, proper handling and disposal are critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A product information sheet from one supplier recommends avoiding ingestion, inhalation, and contact with eyes, skin, or clothing, and washing thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The following is a general procedure for the disposal of research chemicals like this compound. This protocol should be adapted to your specific laboratory and institutional guidelines.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO).
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with this compound.
Step 2: Waste Collection and Containment
-
Solid this compound Waste:
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
This compound Solutions (e.g., in DMSO):
-
Contaminated Sharps and Labware:
-
Dispose of chemically contaminated sharps (needles, scalpels) in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Place non-sharp contaminated items (e.g., microfuge tubes, pipette tips) into a durable, sealed plastic bag or container clearly marked as hazardous chemical waste.
-
Step 3: Labeling Hazardous Waste
Properly label every waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (N,N′-bis(diphenylmethyl)-1,2-ethanediamine, dihydrochloride)."
-
The solvent used (e.g., "in DMSO") and its concentration.
-
The approximate quantity of waste.
-
The date the waste was first added to the container (accumulation start date).
-
The Principal Investigator's name and lab location.
Step 4: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.
-
Arrange for waste pickup through your institution's EHS office. Follow their specific procedures for scheduling a collection.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various suppliers and research articles.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₈N₂ • 2HCl | |
| Molecular Weight | 465.5 g/mol | |
| CAS Number | 97075-46-2 | |
| Purity | ≥98% | |
| Form | Crystalline solid | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years (at -20°C) | |
| Solubility (approx.) | DMSO: 100 mMWater: 5 mMEthanol: 1 mM | |
| EC₅₀ | 64 nM (for inhibiting cAMP in CHO cells) |
Visualizing Procedural and Biological Pathways
To further support laboratory operations, the following diagrams illustrate the recommended disposal workflow and the known signaling pathway of this compound.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound waste.
Caption: A simplified signaling pathway for the mGluR7 allosteric agonist this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Amn082
Essential Safety and Handling Guide for Amn082
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. This compound is a selective, orally active, and brain-penetrant allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2] It is a valuable tool in neuroscience research; however, as with any chemical compound, it requires careful handling to ensure personnel safety and experimental integrity. This material should be considered hazardous until further information becomes available.[3]
Immediate Safety Precautions
All personnel must review and understand the following safety information before handling this compound. Direct contact and inhalation should be strictly avoided.
Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. The following equipment should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Given that no specific glove breakthrough time is available, it is recommended to change gloves frequently and immediately if they become contaminated.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form or preparing solutions, to prevent inhalation of dust or aerosols. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, additional protective clothing such as an apron or coveralls should be used.
Operational Handling Plan
Receiving and Storage:
Upon receipt, the container should be inspected for damage. This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3]
Preparation of Solutions:
This compound is soluble in several solvents. When preparing solutions, it is crucial to do so within a chemical fume hood to minimize inhalation exposure.
-
Solubility Data:
-
DMSO: 100 mM[4]
-
Ethanol: 1 mM
-
Water: 5 mM
-
-
Procedure:
-
Ensure all necessary PPE is correctly worn.
-
Work within a certified chemical fume hood.
-
Weigh the required amount of solid this compound carefully to avoid generating dust.
-
Add the solvent of choice to the solid. The product information suggests purging the solvent with an inert gas before preparing a stock solution.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
Aqueous solutions are not recommended for storage for more than one day.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 465.5 g/mol | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |
| Stability | ≥4 years (at -20°C) | |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 1 mM | |
| Solubility in Water | 5 mM |
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.
Visual Guides
This compound Safe Handling Workflow
Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
This compound Mechanism of Action: mGluR7 Signaling
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). Its activation of mGluR7 leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).
Caption: This diagram illustrates how this compound activates the mGluR7 receptor, leading to a reduction in cAMP levels.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
